molecular formula C9H7NO3S B1388000 2-(Benzo[d]thiazol-6-yloxy)acetic acid CAS No. 273939-87-0

2-(Benzo[d]thiazol-6-yloxy)acetic acid

Cat. No.: B1388000
CAS No.: 273939-87-0
M. Wt: 209.22 g/mol
InChI Key: AFMVSZZYKCRLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a chemical building block within the benzothiazole class of heterocyclic compounds. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for contributing to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This specific derivative features an acetic acid chain linked via an oxygen atom at the 6-position of the benzothiazole ring, a structure that makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid group for further functionalization through reactions such as amidation or esterification, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. While biological data for this specific 6-oxy isomer is limited in the public domain, its structural similarity to active benzothiazole derivatives suggests significant potential. For instance, closely related 2-hydroxy-benzothiazole derivatives have demonstrated excellent antibacterial activity against Gram-positive bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard drugs like amoxicillin . Furthermore, such compounds often exhibit favorable in silico drug-likeness properties, complying with Lipinski's rule of five and Veber's rule, which predict good oral absorption and bioavailability . Therefore, 2-(Benzo[d]thiazol-6-yloxy)acetic acid serves as a valuable precursor in organic and medicinal chemistry research, particularly in projects aimed at developing new anti-infective agents or exploring the structure-property relationships of heterocyclic compounds. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1,3-benzothiazol-6-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVSZZYKCRLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653453
Record name [(1,3-Benzothiazol-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273939-87-0
Record name [(1,3-Benzothiazol-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(Benzo[d]thiazol-6-yloxy)acetic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Benzo[d]thiazol-6-yloxy)acetic acid: Properties, Synthesis, and Biological Potential

Introduction

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole is an aromatic scaffold consisting of a benzene ring fused to a thiazole ring[1]. This core structure is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and physicochemical properties[1][2]. Derivatives of benzothiazole have been extensively explored and are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and analgesic properties[2][3][4].

The specific compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, incorporates an acetic acid moiety linked to the 6-position of the benzothiazole ring via an ether linkage. This structural feature provides a carboxylic acid group, which can participate in hydrogen bonding and act as a key interaction point with biological targets. This guide provides a comprehensive overview of the fundamental properties, a proposed synthesis route, characterization methods, and the potential biological significance of this compound for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(Benzo[d]thiazol-6-yloxy)acetic acid is presented below. These properties are crucial for understanding its behavior in biological and chemical systems, aiding in formulation development and experimental design.

PropertyValueSource
Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS Number 273939-87-0
IUPAC Name 2-(1,3-benzothiazol-6-yloxy)acetic acid
Appearance (Predicted) White to off-white solid-
Boiling Point 403°C (Predicted)
Density 1.5 g/cm³ (Predicted)
Flash Point 198°C (Predicted)
Water Solubility Predicted log(S) = -2.44 (mol/L)[5]
Octanol/Water Partition Coefficient (logP) 1.760 (Predicted)[5]

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis would likely proceed in two main steps starting from 6-hydroxybenzo[d]thiazole and an appropriate haloacetic acid ester.

  • Step 1: Williamson Ether Synthesis. 6-Hydroxybenzo[d]thiazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a weak base such as potassium carbonate (K₂CO₃) and a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the hydroxyl group of the benzothiazole, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the corresponding ester intermediate, ethyl 2-(benzo[d]thiazol-6-yloxy)acetate. The reaction is typically heated to ensure completion.

  • Step 2: Saponification (Ester Hydrolysis). The resulting ester is then hydrolyzed to the carboxylic acid. This is achieved by treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final product, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, which can then be purified by recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 6-Hydroxybenzo[d]thiazole - Ethyl Bromoacetate - K₂CO₃, Acetone Step1 Step 1: Williamson Ether Synthesis (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate: Ethyl 2-(benzo[d]thiazol-6-yloxy)acetate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Reagents2 Reagents: - NaOH, H₂O/THF - HCl (aq) Reagents2->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct Final Product: 2-(Benzo[d]thiazol-6-yloxy)acetic acid Purification->FinalProduct

Caption: Proposed two-step synthesis workflow for 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the protons in the molecule. Expected signals would include aromatic protons on the benzothiazole ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR would confirm the carbon skeleton of the molecule, showing distinct signals for the aromatic, thiazole, methylene, and carbonyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass of 209.22 g/mol [6].

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-O stretching for the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound, ideally showing a single major peak.

Biological Activity and Potential Applications

While direct biological studies on 2-(Benzo[d]thiazol-6-yloxy)acetic acid are limited in publicly available literature, the broader family of benzothiazole derivatives is rich with pharmacological activities. This provides a strong rationale for investigating the potential of this specific molecule.

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity[3][4]. Various substitutions on the benzothiazole ring have led to the discovery of potent agents with diverse activities:

  • Antimicrobial Activity: Many benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi[3][7]. The mechanism often involves the inhibition of essential microbial enzymes.

  • Anticancer Activity: Certain 2-substituted benzothiazoles have shown potent and selective antitumor activity[2][8]. Their mechanisms can include the induction of apoptosis, inhibition of protein kinases, or interaction with DNA.

  • Anti-inflammatory and Analgesic Activity: The benzothiazole nucleus is present in compounds with anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX)[3][9].

  • Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes, including urease and dihydropteroate synthase (DHPS), which are important targets in antimicrobial drug discovery[7][10].

The presence of the carboxylic acid group in 2-(Benzo[d]thiazol-6-yloxy)acetic acid makes it an interesting candidate for targeting enzymes where acidic residues play a key role in substrate binding.

Experimental Protocols

To explore the biological potential of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, a primary investigation would involve screening for antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials and Reagents:

  • 2-(Benzo[d]thiazol-6-yloxy)acetic acid (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (DMSO)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

2. Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Prepare Controls:

    • Positive Control: Wells with MHB, bacterial inoculum, and a standard antibiotic.

    • Negative (Growth) Control: Wells with MHB, bacterial inoculum, and DMSO (at the highest concentration used for the test compound).

    • Sterility Control: Wells with MHB only.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Prep_Inoculum Prepare Bacterial Inoculum (5 x 10⁵ CFU/mL) Inoculation Inoculate 96-well Plate Prep_Inoculum->Inoculation Prep_Compound Prepare Serial Dilutions of 2-(Benzo[d]thiazol-6-yloxy)acetic acid Prep_Compound->Inoculation Prep_Controls Prepare Positive, Negative, and Sterility Controls Prep_Controls->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity & Read OD₆₀₀ Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the title compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling 2-(Benzo[d]thiazol-6-yloxy)acetic acid.[6]

  • Work in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a molecule with significant, yet largely unexplored, potential in the field of drug discovery. Based on the well-documented biological activities of the benzothiazole scaffold, this compound warrants further investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The proposed synthesis provides a clear path for its preparation, and the outlined characterization and biological screening protocols offer a framework for its systematic evaluation. Future research should focus on its synthesis, purification, and comprehensive screening against a panel of biological targets to unlock its therapeutic potential.

References

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Retrieved from [Link]

  • Repository of University of Thi-Qar. (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2020, November 6). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole - A Biologically Important Scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, (2-benzothiazolyloxy)- (CAS 2875-32-3). Retrieved from [Link]

  • ResearchGate. (n.d.). 2D-NMR, X-ray crystallography and theoretical studies of the reaction mechanism for the synthesis of 1,5-benzodiazepines from dehydroacetic acid derivatives and o-phenylenediamines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-(Benzo[d]thiazol-6-yloxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally related benzothiazole derivatives to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge for the synthesis, identification, and characterization of this and similar compounds.

Introduction to 2-(Benzo[d]thiazol-6-yloxy)acetic acid

2-(Benzo[d]thiazol-6-yloxy)acetic acid belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The structural motif of a benzothiazole core linked to an acetic acid moiety via an ether linkage suggests potential applications as a bioactive molecule. Accurate spectroscopic analysis is paramount for confirming the chemical identity and purity of synthesized batches, which is a critical step in any research and development pipeline.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C9H7NO3S[3]

  • Molecular Weight: 209.22 g/mol [3]

  • Appearance: Expected to be a solid at room temperature.

Below is a diagram illustrating the chemical structure and atom numbering scheme for 2-(Benzo[d]thiazol-6-yloxy)acetic acid, which will be referenced throughout this guide.

Caption: Molecular structure of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] The expected ¹H and ¹³C NMR spectra of 2-(Benzo[d]thiazol-6-yloxy)acetic acid are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

Experimental Protocol (Predicted):

  • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.
~9.10Singlet1HH-2The proton at the 2-position of the benzothiazole ring is expected to be a singlet and significantly downfield due to the adjacent nitrogen and sulfur atoms.
~7.90Doublet1HH-4Aromatic proton ortho to the sulfur atom.
~7.50Doublet1HH-7Aromatic proton ortho to the nitrogen atom.
~7.30Doublet of doublets1HH-5Aromatic proton coupled to both H-4 and H-7.
~4.80Singlet2H-O-CH₂-The methylene protons adjacent to the ether oxygen and the carboxyl group are expected to appear as a singlet.

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol (Predicted):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~170.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158.0C-2The carbon atom between the nitrogen and sulfur in the thiazole ring.
~155.0C-6The aromatic carbon attached to the ether oxygen.
~148.0C-7aThe bridgehead carbon adjacent to the nitrogen.
~135.0C-3aThe bridgehead carbon adjacent to the sulfur.
~127.0C-4Aromatic CH carbon.
~125.0C-5Aromatic CH carbon.
~116.0C-7Aromatic CH carbon.
~65.0-O-CH₂-The methylene carbon of the acetic acid side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Predicted):

  • Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 - 2500Broad, StrongO-HStretching (Carboxylic acid)
~1710StrongC=OStretching (Carboxylic acid)[5]
~1600, ~1480MediumC=C, C=NStretching (Aromatic ring and thiazole)
~1250StrongC-OStretching (Ether and carboxylic acid)[6]
~700MediumC-SStretching[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum using an electrospray ionization (ESI) source in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 210. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 208.

  • Key Fragmentation Pathways: The fragmentation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid is likely to proceed through several key pathways. A potential fragmentation pattern is illustrated below.

G cluster_neg Negative Ion Mode mol [C9H7NO3S]+• m/z = 209 frag1 [C8H6NOS]+• m/z = 164 mol->frag1 - COOH frag2 [C7H4NS]+• m/z = 134 frag1->frag2 - OCH2 frag3 [C9H6NO3S]-• m/z = 208 frag4 [C7H4NOS]-• m/z = 150 frag3->frag4 - CO2, - H

Caption: Predicted ESI-MS fragmentation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(Benzo[d]thiazol-6-yloxy)acetic acid. By leveraging data from structurally similar compounds, we have outlined the expected spectral features that will be crucial for the unambiguous identification and characterization of this molecule. The experimental protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis and study of novel benzothiazole derivatives. It is important to note that experimental verification is essential to confirm these predicted spectral characteristics.

References

Sources

An In-depth Technical Guide to 2-(Benzo[d]thiazol-6-yloxy)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the architecture of pharmacologically active molecules. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications.[1][2] From anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, the benzothiazole scaffold has consistently proven to be a fertile ground for drug discovery.[3][4] This guide focuses on a specific, yet promising, member of this family: 2-(Benzo[d]thiazol-6-yloxy)acetic acid (CAS No: 273939-87-0). While direct literature on this compound is emerging, its structural components suggest significant therapeutic promise, positioning it at the intersection of established pharmacological profiles. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, drawing from both direct evidence and well-established principles from related analogues.

Physicochemical Properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The table below summarizes the key predicted and known properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

PropertyValueSource
Molecular Formula C₉H₇NO₃SEchemi[5]
Molecular Weight 209.22 g/mol Echemi[5]
CAS Number 273939-87-0Echemi[5]
Boiling Point 403°C (predicted)Echemi[5]
Density 1.5 g/cm³ (predicted)Echemi[5]
XLogP3 1.13Echemi[5]

Synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid: A Two-Step Approach

The synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid can be logically approached through a two-step synthetic sequence: first, the construction of the core intermediate, 6-hydroxybenzothiazole, followed by an etherification reaction to introduce the acetic acid side chain. This strategy allows for flexibility and optimization at each stage.

Step 1: Synthesis of the Key Intermediate, 6-Hydroxybenzothiazole

The formation of the benzothiazole ring is a classic transformation in heterocyclic chemistry. Several methods have been reported for the synthesis of substituted benzothiazoles.[6] For the preparation of 6-hydroxybenzothiazole, a common and effective route involves the reaction of a suitably substituted aminothiophenol with a cyclizing agent. An established method involves the reaction of 1,4-benzoquinone with an L-cysteine ester, followed by oxidation and cyclization to yield the 6-hydroxybenzothiazole core.[7]

Experimental Protocol: Synthesis of 6-Hydroxybenzothiazole

Causality Behind Experimental Choices: This protocol is adapted from established methods for synthesizing 6-hydroxybenzothiazole derivatives. The use of 1,4-benzoquinone and L-cysteine ethyl ester provides readily available starting materials for the construction of the substituted aminothiophenol precursor. The subsequent oxidation and cyclization are designed to efficiently form the stable benzothiazole ring system.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-benzoquinone in a suitable solvent such as ethanol.

  • Addition of Cysteine Ester: To the stirred solution, add L-cysteine ethyl ester hydrochloride portion-wise at room temperature. The reaction is typically allowed to proceed for several hours.

  • Oxidation and Cyclization: Following the initial reaction, an oxidizing agent (e.g., manganese dioxide or air) is introduced to facilitate the oxidative cyclization to the benzothiazole ring. The reaction mixture is then heated to reflux for an extended period.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any inorganic solids. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-hydroxybenzothiazole.

Step 2: Etherification via Williamson Ether Synthesis

With the 6-hydroxybenzothiazole intermediate in hand, the final step is the introduction of the acetic acid moiety. The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol (or phenol) and an alkyl halide.[8][9] In this case, the phenoxide of 6-hydroxybenzothiazole will be reacted with an acetic acid derivative, such as chloroacetic acid.[2][10]

Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Causality Behind Experimental Choices: The Williamson ether synthesis is chosen for its reliability and high yield in forming phenoxyacetic acids. The use of a strong base, such as sodium hydroxide or potassium hydroxide, is necessary to deprotonate the phenolic hydroxyl group of 6-hydroxybenzothiazole, forming the nucleophilic phenoxide. Chloroacetic acid serves as the electrophile. The reaction is heated to ensure a reasonable reaction rate.

Self-Validating System: Reaction progress can be monitored by TLC. The disappearance of the 6-hydroxybenzothiazole spot and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion. The final product's structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Methodology:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 6-hydroxybenzothiazole in an aqueous solution of a strong base (e.g., 30% NaOH) with stirring.[10]

  • Addition of Chloroacetic Acid: To the resulting solution, add chloroacetic acid.[10]

  • Reaction Conditions: The reaction mixture is then heated in a water bath at 90-100°C for 30-40 minutes.[10]

  • Acidification and Extraction: After cooling, the mixture is diluted with water and acidified with a mineral acid (e.g., 6M HCl) to a pH of approximately 1-2. This will precipitate the carboxylic acid product. The product is then extracted into an organic solvent such as diethyl ether.[10]

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-(Benzo[d]thiazol-6-yloxy)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Logical Relationship Diagram: Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-Hydroxybenzothiazole cluster_step2 Step 2: Williamson Ether Synthesis 1,4-Benzoquinone 1,4-Benzoquinone Reaction1 Reaction & Cyclization 1,4-Benzoquinone->Reaction1 L-Cysteine Ester L-Cysteine Ester L-Cysteine Ester->Reaction1 6-Hydroxybenzothiazole 6-Hydroxybenzothiazole Reaction1->6-Hydroxybenzothiazole Reaction2 Etherification 6-Hydroxybenzothiazole->Reaction2 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction2 Final_Product 2-(Benzo[d]thiazol-6-yloxy)acetic acid Reaction2->Final_Product

Caption: Synthetic route to 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Potential Biological Activities and Therapeutic Applications

The benzothiazole scaffold is a well-established pharmacophore with a wide array of biological activities.[5][11] While specific in-depth studies on 2-(Benzo[d]thiazol-6-yloxy)acetic acid are limited, its structural features and the activities of related compounds provide a strong basis for predicting its therapeutic potential.

Antigout Potential

The compound has been categorized as an antigout agent, suggesting a potential role in the management of hyperuricemia and gout.[5] The mechanism of action could involve the inhibition of xanthine oxidase, a key enzyme in the metabolic pathway that produces uric acid. Further enzymatic assays and in vivo studies are required to validate this activity and elucidate the precise mechanism.

Antiviral Activity, Including Anti-HIV Potential

A significant area of interest for benzothiazole derivatives is their antiviral activity.[12] Notably, a patent has been filed for benzothiazol-6-yl acetic acid derivatives for the treatment of HIV infection.[11] This suggests that the 2-(benzo[d]thiazol-6-yloxy)acetic acid core structure is a promising scaffold for the development of novel anti-HIV agents. The mechanism of action for related compounds has been shown to involve the inhibition of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[13][14] Some derivatives have been found to be bifunctional inhibitors, targeting both the DNA polymerase and RNase H activities of reverse transcriptase.[13][14]

Signaling Pathway Diagram: Potential HIV Reverse Transcriptase Inhibition

HIV_RT_Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Host_Cell Host Cell Nucleus Integration->Host_Cell Target_Compound 2-(Benzo[d]thiazol-6-yloxy)acetic acid Target_Compound->RT Inhibition

Caption: Proposed mechanism of action via HIV reverse transcriptase inhibition.

Other Potential Activities

The broader class of benzothiazole derivatives has been extensively studied for a range of other pharmacological effects, including:

  • Antimicrobial Activity: Many benzothiazole derivatives exhibit potent activity against various bacterial and fungal strains.[15][16][17] The mechanism often involves the inhibition of essential microbial enzymes.[15]

  • Anticancer Activity: The benzothiazole scaffold is present in several potent anticancer agents.[4] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.

  • Antioxidant Activity: Certain substituted benzothiazoles have demonstrated significant antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[18]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 6-substituted benzothiazoles, the electronic and steric properties of the substituent at the 6-position can significantly influence their interaction with biological targets. The presence of an ether linkage and a carboxylic acid group in 2-(Benzo[d]thiazol-6-yloxy)acetic acid provides opportunities for hydrogen bonding and ionic interactions, which can be crucial for binding to enzyme active sites.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol for 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to confirm its antigout and antiviral activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying its biological effects.

  • Analogue Synthesis and SAR Studies: Synthesizing and evaluating a library of related analogues to optimize potency and selectivity.

Conclusion

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a promising molecule that stands at the crossroads of several important therapeutic areas. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly as an antigout and antiviral agent. This technical guide provides a foundational framework for researchers and drug development professionals to embark on the further exploration and potential clinical translation of this intriguing benzothiazole derivative. The journey from a promising scaffold to a clinically effective drug is arduous, but for compounds like 2-(Benzo[d]thiazol-6-yloxy)acetic acid, the path is illuminated by a wealth of knowledge from the broader family of benzothiazoles.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4992. [Link]

  • Crescenzi, O., et al. (2007). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Tetrahedron, 63(36), 8875-8881. [Link]

  • Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[[(benzofuran-2-yl)carbonyl]hydrazono]methyl]-2(3H)-benzothiazolethiones. Turkish Journal of Chemistry, 27(5), 545-551.
  • Kaur, R., et al. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules, 26(11), 3147. [Link]

  • Kauthale, C. J., et al. (2020). Benzothiazoles as potential antiviral agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1439-1454. [Link]

  • Küçükgüzel, Ş. G., et al. (2014). Synthesis and antioxidant activities of the synthesised amino acid-benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 856-863. [Link]

  • Li, J., et al. (2013).
  • Matiadis, D., et al. (2018). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic & Medicinal Chemistry, 26(1), 190-201. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Miri, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Sluis-Cremer, N., et al. (2024). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Biomolecules, 14(7), 819. [Link]

  • Sluis-Cremer, N., et al. (2024). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PubMed. [Link]

  • Sun, Y., et al. (2013). A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles enables an efficient and convenient synthesis of 2-substituted benzothiazoles. Organic Letters, 15(7), 1598-1601. [Link]

  • Taha, M., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of the Serbian Chemical Society, 83(10), 1121-1134. [Link]

  • Toti, K. S., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Results in Chemistry, 5, 100877. [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Vaskevich, A. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Wagdy, A., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA, 3. [Link]

  • Williamson Ether Synthesis. (2023). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. [Link]

Sources

Investigating the Pharmacology of 2-(Benzo[d]thiazol-6-yloxy)acetic acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This technical guide focuses on a specific analogue, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, a compound of interest due to patent literature suggesting the potential of related derivatives in the treatment of HIV infections. Given the limited publicly available pharmacological data on this specific molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a structured, field-proven workflow for a thorough preclinical investigation of its pharmacological profile, with a primary focus on its hypothesized anti-HIV activity. The protocols and methodologies described herein are designed to be self-validating, providing a robust framework for assessing therapeutic potential from enzymatic assays to preliminary pharmacokinetic profiling.

Introduction and Strategic Overview

The benzothiazole core, a bicyclic heterocyclic system, is a privileged structure in drug discovery, lending itself to a diverse range of therapeutic applications.[1] While many benzothiazole derivatives have been explored, the specific pharmacology of 2-(Benzo[d]thiazol-6-yloxy)acetic acid remains largely uncharacterized in peer-reviewed literature. However, a key piece of evidence from the patent domain points towards a promising therapeutic avenue: the investigation of benzothiazol-6-yl acetic acid derivatives for the treatment of HIV. This provides a strong, scientifically-grounded starting point for a directed pharmacological investigation.

This guide, therefore, puts forward a comprehensive strategy to elucidate the pharmacological properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, structured as a multi-phase investigation. The primary directive is to systematically test the hypothesis that this compound possesses anti-HIV activity. The workflow is designed to progress logically from target-based enzymatic screening to cell-based efficacy and toxicity assessments, culminating in an initial in silico and in vitro evaluation of its drug-like properties.

G cluster_0 Phase 1: Target Identification & In Vitro Validation cluster_1 Phase 2: Cellular Efficacy & Toxicity cluster_2 Phase 3: Early Stage Druggability Assessment cluster_3 Decision Point Enzymatic Assay HIV-1 Reverse Transcriptase Inhibition Assay CellBasedAssay Cell-Based HIV-1 Replication Assay Enzymatic Assay->CellBasedAssay Confirm cellular activity Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) CellBasedAssay->Cytotoxicity Determine Therapeutic Index ADME In Silico & In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) CellBasedAssay->ADME Potent cellular activity GoNoGo Lead Candidate Progression Cytotoxicity->GoNoGo Favorable TI ADME->GoNoGo Favorable PK properties

Figure 1: High-level workflow for the pharmacological investigation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Phase 1: In Vitro Enzymatic Screening - Targeting HIV-1 Reverse Transcriptase

Causality: The Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for integration into the host genome.[3] Inhibition of HIV-RT is a clinically validated strategy for treating HIV infection. Many benzothiazole-containing compounds have been explored as potential antiviral agents, making HIV-RT a logical and high-priority initial target for 2-(Benzo[d]thiazol-6-yloxy)acetic acid.[1][4]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to quantify the inhibitory potential of the test compound on recombinant HIV-1 RT activity.[5]

Principle: The assay measures the amount of digoxigenin (DIG) and biotin-labeled dUTP incorporated into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA product is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Benzo[d]thiazol-6-yloxy)acetic acid in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Preparation:

    • Use a 96-well streptavidin-coated microplate.

    • Add 2 µL of the diluted test compound, positive control (e.g., Nevirapine), or vehicle control (DMSO) to the respective wells.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT) primer, and the DIG/biotin-dUTP mix.

    • Initiate the reaction by adding a predefined concentration of recombinant HIV-1 RT to the master mix.

  • Enzymatic Reaction:

    • Add 48 µL of the complete reaction mixture to each well of the assay plate.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Wash the plate multiple times with a wash buffer to remove unincorporated nucleotides.

    • Add anti-DIG-peroxidase conjugate and incubate at room temperature for 1 hour.

    • Wash the plate again to remove the unbound antibody.

    • Add the peroxidase substrate (e.g., ABTS) and incubate in the dark until sufficient color development.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterDescription
Test Compound 2-(Benzo[d]thiazol-6-yloxy)acetic acid
Target Recombinant HIV-1 Reverse Transcriptase
Assay Format 96-well colorimetric ELISA
Controls Nevirapine (Positive), DMSO (Vehicle)
Readout Absorbance at 405 nm
Primary Endpoint IC₅₀ Value

Table 1: Summary of the HIV-1 Reverse Transcriptase Inhibition Assay Parameters.

Phase 2: Cell-Based Efficacy and Cytotoxicity Assessment

Causality: While an enzymatic assay confirms direct interaction with a molecular target, it does not account for cell permeability, stability, or off-target effects within a biological system. Therefore, it is crucial to validate the in vitro findings in a cell-based model of HIV-1 replication.[6] Concurrently, assessing cytotoxicity is essential to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Experimental Protocol: Cell-Based HIV-1 Replication Assay

This protocol uses a T-cell line susceptible to HIV-1 infection to measure the compound's ability to inhibit viral replication over multiple cycles.[6][7]

Principle: MT-4 cells, a human T-cell line, are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. After several days of incubation, viral replication is quantified by measuring the activity of viral enzymes (like reverse transcriptase) in the culture supernatant or by quantifying viral antigens (like p24).

G Start Prepare MT-4 cell suspension AddCompound Add serial dilutions of 2-(Benzo[d]thiazol-6-yloxy)acetic acid Start->AddCompound InfectCells Infect cells with HIV-1 (e.g., strain IIIB) at a low MOI AddCompound->InfectCells Incubate Incubate for 4-5 days at 37°C, 5% CO₂ InfectCells->Incubate Harvest Harvest culture supernatant Incubate->Harvest Quantify Quantify viral replication (p24 ELISA or RT activity assay) Harvest->Quantify Analyze Calculate EC₅₀ value Quantify->Analyze End Determine antiviral efficacy Analyze->End

Figure 2: Workflow for the cell-based HIV-1 replication assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Ensure cells are in the logarithmic growth phase before the experiment.

  • Assay Setup:

    • Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Add serial dilutions of 2-(Benzo[d]thiazol-6-yloxy)acetic acid to the wells. Include a positive control (e.g., Azidothymidine - AZT) and a vehicle control (DMSO).

  • Infection:

    • Infect the cells with an HIV-1 strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

    • Also, include uninfected control wells to monitor cell health.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Viral Replication:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the vehicle control.

  • Determine the EC₅₀ (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Protocol: Cytotoxicity Assay

This protocol is performed in parallel with the replication assay on uninfected cells to determine the compound's toxicity.

Principle: The MTT (or XTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Assay Setup:

    • Seed uninfected MT-4 cells in a 96-well plate at the same density as the replication assay.

    • Add the same serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate for the same duration as the replication assay (4-5 days).

  • MTT Reaction:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC₅₀ (half-maximal cytotoxic concentration) value.

  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

ParameterEfficacy AssayCytotoxicity Assay
Cell Line MT-4 (Human T-cell)MT-4 (Human T-cell)
Condition HIV-1 InfectedUninfected
Readout p24 Antigen Levels (ELISA)Formazan Absorbance (MTT)
Primary Endpoint EC₅₀CC₅₀
Derived Endpoint Selectivity Index (SI = CC₅₀/EC₅₀)

Table 2: Comparison of Cellular Efficacy and Cytotoxicity Assay Parameters.

Phase 3: Preliminary Pharmacokinetic (ADME/Tox) Profiling

Causality: A potent compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized and cleared.[8] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for identifying potential liabilities and guiding further chemical optimization.[9][10] In silico models and simple in vitro assays can provide valuable early insights into a compound's drug-likeness.[11]

In Silico ADME Prediction

Principle: Computational models based on the physicochemical properties of a molecule can predict its pharmacokinetic behavior.[11] These models are trained on large datasets of known drugs and can provide rapid, cost-effective initial screening.

Methodology:

  • Input: The 2D structure of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

  • Software: Use commercially available or open-source software (e.g., SwissADME, QikProp).

  • Parameters to Analyze:

    • Lipinski's Rule of Five: Assesses oral bioavailability potential.[12]

    • Aqueous Solubility (LogS): Predicts solubility in water.

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts potential for CNS effects.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

In Vitro ADME Assays

Principle: Simple, high-throughput in vitro assays can provide experimental validation of the in silico predictions.

Recommended Assays:

  • Kinetic Solubility: Measures the solubility of the compound in a buffer solution, which is crucial for absorption. This is typically done by adding a concentrated DMSO stock to the buffer and measuring the concentration of the dissolved compound by HPLC-UV.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Assesses the passive permeability of the compound across an artificial lipid membrane. This assay serves as a surrogate for absorption across the gut wall.

  • Liver Microsomal Stability Assay: Measures the metabolic stability of the compound when incubated with liver microsomes, which contain the major drug-metabolizing enzymes (CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS.

ADME ParameterIn Silico PredictionIn Vitro AssayRationale
Absorption Lipinski's Rule of Five, GI AbsorptionKinetic Solubility, PAMPAPredicts oral bioavailability.[12]
Metabolism CYP Inhibition PredictionLiver Microsomal StabilityAssesses metabolic clearance and potential for drug interactions.
Distribution BBB Permeation(Future study: Plasma Protein Binding)Predicts how the drug distributes in the body.
Toxicity (Various toxicity models)(Future study: hERG channel assay)Early flag for potential safety issues.

Table 3: Framework for Preliminary ADME/Tox Profiling.

Data Interpretation and Path Forward

The successful completion of this investigative workflow will yield a robust initial pharmacological profile for 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

  • Favorable Outcome: A potent IC₅₀ against HIV-1 RT, a low micromolar or high nanomolar EC₅₀ in the cell-based replication assay, a high Selectivity Index (>100), and promising in silico and in vitro ADME properties would strongly support the progression of this compound as a lead candidate for further optimization and in vivo studies.

  • Unfavorable Outcome: A lack of activity in the enzymatic assay would suggest that HIV-RT is not the primary target. Weak cellular activity, high cytotoxicity (low SI), or poor ADME properties would indicate that significant medicinal chemistry efforts are required to improve the compound's profile, or that alternative therapeutic applications should be considered based on the broad bioactivity of the benzothiazole scaffold.

This guide provides a foundational, evidence-based strategy for the initial pharmacological characterization of 2-(Benzo[d]thiazol-6-yloxy)acetic acid. The insights gained will be critical for making informed decisions in the early stages of the drug discovery and development process.

References

  • National Center for Biotechnology Information. (n.d.). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Retrieved from [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro anti-HIV activity of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives using MTT method. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2024). In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Benzothiazoles as potential antiviral agents. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

  • ASM Journals. (2024). A novel high-throughput microwell outgrowth assay for HIV-infected cells. Retrieved from [Link]

  • PubMed. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. Retrieved from [Link]

  • ResearchGate. (2021). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols? Retrieved from [Link]

  • Sciforum. (2021). Benzothiazole: As an Antiviral Agent. Retrieved from [Link]

  • PubMed. (n.d.). Anti-HIV evaluation of benzo[d]isothiazole hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single-Cell and Single-Cycle Analysis of HIV-1 Replication. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]

  • bioRxiv. (2023). A novel high throughput microwell outgrowth assay for HIV infected cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Visual Inspection with Acetic Acid Positivity in Screening and Early Detection of Cervical Dysplasia in Africa, 2023: A Meta-Analysis. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Retrieved from [Link]

  • PubMed Central. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Retrieved from [Link]

  • eLife. (2023). HIV-specific CD8+ T-cell proliferative response 24 weeks after early antiretroviral therapy initiation is associated with the subsequent reduction in the viral reservoir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

Sources

Preliminary Cytotoxicity Studies of 2-(Benzo[d]thiazol-6-yloxy)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of a successful research program. This preliminary evaluation not only de-risks downstream development by identifying compounds with unfavorable toxicity profiles but also provides crucial insights into potential mechanisms of action. This guide focuses on outlining a comprehensive strategy for the initial in vitro cytotoxicity assessment of a novel benzothiazole derivative, 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Benzothiazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their therapeutic potential often stems from their ability to interact with various biological targets, which can also lead to off-target cytotoxic effects.[1][4] Therefore, a systematic and robust evaluation of cytotoxicity is paramount.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides not just a set of protocols, but a logical framework for conducting these preliminary studies, from experimental design and execution to data interpretation and the formulation of next steps. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

I. Foundational Knowledge: The Benzothiazole Core and Its Biological Significance

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore.[3] Derivatives of this core structure have been investigated for a multitude of therapeutic applications.[2][5][6] Notably, many benzothiazole-containing compounds have demonstrated potent anticancer activity, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival.[7][8][9]

The subject of this guide, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, is a synthetic derivative. While specific data on this molecule is limited, its structural features suggest a potential for biological activity. The acetic acid moiety can influence solubility and interactions with biological targets, while the benzothiazole core provides a platform for various molecular interactions. Preliminary studies on similar benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, such as the human lung carcinoma cell line A549 and breast cancer cell lines MCF-7 and MDA-MB-231.[7][10][11]

II. Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A comprehensive preliminary cytotoxicity assessment should not rely on a single assay. Instead, a battery of tests targeting different cellular processes provides a more complete picture of a compound's effects. This guide proposes a tiered approach, starting with a general cell viability assay, followed by more specific assays to probe the mechanism of cell death.

A. Tier 1: General Cell Viability Assessment - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12][13][14]

Rationale for Selection: The MTT assay is robust, inexpensive, and amenable to high-throughput screening, making it an ideal first-line test for assessing the general cytotoxicity of a compound.[12]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in 96-well plate (e.g., 1x10^4 cells/well) compound_prep Prepare serial dilutions of 2-(Benzo[d]thiazol-6-yloxy)acetic acid treatment Treat cells with compound dilutions and incubate (e.g., 24, 48, 72h) compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation Incubate for 1.5-4 hours at 37°C add_mtt->incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 value read_absorbance->data_analysis LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with compound and controls cell_seeding->compound_treatment collect_supernatant Collect cell culture supernatant compound_treatment->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation Incubate at room temperature add_reagent->incubation add_stop_solution Add stop solution incubation->add_stop_solution read_absorbance Measure absorbance at ~490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

[15][16][17]

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well. [17]4. Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. [16][17]5. Stop Reaction: Add a stop solution to each well. [15][16]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [16][17]

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [18][19]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [18]PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. [19] Rationale for Selection: This dual-staining method provides quantitative data on the different stages of cell death, offering a more nuanced understanding of the compound's cytotoxic mechanism. [18][20]

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with compound cell_harvesting Harvest and wash cells cell_treatment->cell_harvesting resuspend Resuspend cells in Annexin V binding buffer cell_harvesting->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry quantification Quantify cell populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantification

Caption: Workflow for Annexin V/PI apoptosis assay.

[18]

  • Cell Treatment: Treat cells in a culture dish or plate with 2-(Benzo[d]thiazol-6-yloxy)acetic acid at its IC50 concentration (determined from the MTT assay) for a relevant time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

III. Data Analysis and Interpretation: From Raw Data to Actionable Insights

A. Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency and represents the concentration at which it inhibits 50% of a biological process. [21]For cytotoxicity assays, it is the concentration that reduces cell viability by 50%. [21] The percentage of cell viability is calculated using the following formula: [22] % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). [22][23]

B. Interpreting Cytotoxicity Data

The interpretation of cytotoxicity data requires careful consideration of the IC50 values in the context of the cell line used and comparison to a reference compound. [24]A lower IC50 value indicates greater cytotoxicity. [24]

Parameter Hypothetical Value for 2-(Benzo[d]thiazol-6-yloxy)acetic acid Interpretation
MTT Assay IC50 (µM) 15.5 Moderate cytotoxicity against the tested cell line.
LDH Release (% of Max) 12% at IC50 Minimal necrotic cell death, suggesting apoptosis as the primary mechanism.
Annexin V+/PI- (%) 45% Significant induction of early apoptosis.

| Annexin V+/PI+ (%) | 10% | Some progression to late apoptosis/secondary necrosis. |

IV. Mechanistic Insights: Potential Signaling Pathways

Benzothiazole derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis via the mitochondrial intrinsic pathway. [9]This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. [8]Some derivatives have also been shown to target specific signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation. [8]

Apoptosis_Pathway compound 2-(Benzo[d]thiazol-6-yloxy)acetic acid ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by benzothiazole derivatives.

V. Conclusion and Future Directions

This guide provides a robust framework for the preliminary in vitro cytotoxicity assessment of 2-(Benzo[d]thiazol-6-yloxy)acetic acid. By employing a multi-tiered assay approach, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of action.

Based on the hypothetical data presented, 2-(Benzo[d]thiazol-6-yloxy)acetic acid exhibits moderate cytotoxicity, primarily through the induction of apoptosis. Future studies should focus on:

  • Expanding the cell line panel: Testing against a broader range of cancer cell lines and a non-cancerous cell line to assess selectivity.

  • Detailed mechanistic studies: Investigating the specific molecular targets and signaling pathways involved in the apoptotic response, such as caspase activation assays and analysis of Bcl-2 family proteins.

  • In vivo studies: If the in vitro profile remains promising, progressing to animal models to evaluate efficacy and safety.

By following a systematic and scientifically rigorous approach, the true therapeutic potential of novel compounds like 2-(Benzo[d]thiazol-6-yloxy)acetic acid can be effectively elucidated.

References

  • ResearchGate. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • pharmacyjournal.in. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole: Different method of synthesis and diverse biological activities. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • YouTube. (2022). IC50 values by using GraphPad Prism. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Preclinical Development For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial properties.[1][2] The compound 2-(Benzo[d]thiazol-6-yloxy)acetic acid represents a novel chemical entity (NCE) within this class. Its structural features—a benzothiazole core linked to an acetic acid moiety via an ether linkage—suggest potential interactions with multiple biological targets. For instance, related benzothiazole compounds have shown potent inhibitory action against pro-inflammatory enzymes like 5-lipoxygenase (5-LO)[3], while others have demonstrated affinity for nuclear receptors such as PPARγ, a key regulator of metabolism.[4]

This document provides a comprehensive, strategy-driven guide for the initial in vivo characterization of 2-(Benzo[d]thiazol-6-yloxy)acetic acid. The experimental design detailed herein is structured to efficiently de-risk and profile the compound, moving logically from foundational safety and pharmacokinetic assessments to targeted efficacy studies in relevant disease models. The causality behind each experimental choice is explained to provide a robust framework for decision-making in a preclinical drug development program.

Pre-requisite Compound Characterization

Prior to initiating any in vivo studies, a fundamental understanding of the test article's physicochemical properties is mandatory for ensuring data quality and reproducibility. This initial characterization forms the basis for proper formulation and dose preparation.

Table 1: Physicochemical Properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Property Value Source Significance for In Vivo Studies
Molecular Formula C9H7NO3S Echemi Determines molecular weight for dose calculations.
Molecular Weight 209.22 g/mol Echemi Essential for accurate molarity and dose preparation.
XLogP3 1.13 [5] Predicts lipophilicity; influences absorption and distribution.
PSA 87.7 Ų [5] Polar Surface Area; impacts cell permeability and BBB penetration potential.
Solubility To be determined N/A Critical for selecting an appropriate vehicle for administration (e.g., saline, PEG400, corn oil). Must be assessed in various pharmaceutically acceptable vehicles.
Purity >98% (Recommended) N/A High purity is essential to ensure that observed effects are due to the compound itself and not impurities. Confirmed via HPLC, LC-MS, and NMR.

| Stability | To be determined | N/A | Stability in the dosing vehicle under study conditions must be confirmed to ensure accurate dose administration. |

Foundational In Vivo Studies: Safety and Exposure

The initial phase of in vivo testing is designed to answer two fundamental questions: "Is it safe?" and "How is it handled by the body?". These studies are prerequisites for designing meaningful efficacy experiments.[6][7]

G cluster_1 Phase 2: Efficacy Evaluation Tox 3.1 Acute Toxicity (Dose Range Finding) Go Go/No-Go Decision Tox->Go PK 3.2 Pharmacokinetics (PK) (ADME Profiling) Efficacy1 4.1 Anti-Inflammatory Model PK->Efficacy1 Informs Dosing Regimen (e.g., BID, QD) Efficacy2 4.2 Metabolic Disease Model PK->Efficacy2 Go->PK

Figure 1: Overall workflow for the in vivo experimental design.

Protocol: Acute Oral Toxicity Assessment (OECD 423)

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[7][8] This study guides the dose selection for subsequent studies.

Methodology: Following the OECD 423 (Acute Toxic Class Method) guidelines.[8]

  • Animal Model: Female Sprague-Dawley rats or CD-1 mice (8-10 weeks old). Females are often used as they can be slightly more sensitive.[9]

  • Housing: Animals are housed in standard conditions (22±3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water.[9]

  • Acclimatization: Minimum of 5 days before the study begins.

  • Dose Formulation: Prepare a homogenous suspension/solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline). Vehicle selection is based on pre-requisite solubility data.

  • Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single dose via oral gavage.

    • The procedure is stepwise, using 3 animals per step.

    • Start with a dose of 300 mg/kg (a default starting dose for compounds with unknown toxicity).

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (especially the first 4 hours), and daily thereafter for 14 days.[8]

  • Dose Escalation/De-escalation:

    • If no mortality occurs at 300 mg/kg, the next step uses a higher dose (e.g., 2000 mg/kg).

    • If mortality occurs, the next step uses a lower dose (e.g., 50 mg/kg).

    • The OECD 423 guideline provides a detailed flowchart for dose selection.

  • Endpoints:

    • Primary: Mortality and morbidity.

    • Secondary: Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and CNS effects), body weight changes, and gross necropsy at the end of the 14-day observation period.

Table 2: Example Dose Progression for OECD 423

Step Starting Dose (mg/kg) Outcome Next Step Dose (mg/kg)
1 300 0/3 animals show mortality 2000
2 2000 2/3 animals show mortality Test is stopped. The substance is classified based on this outcome.

| Alternate Step 2 | 2000 | 0/3 animals show mortality | A limit test at 2000 mg/kg is confirmed.[8] |

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[10] This information is critical for designing an effective dosing regimen for efficacy studies.[11]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling) or C57BL/6 mice.[12]

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). This route is essential to determine clearance and volume of distribution, and allows for calculation of absolute bioavailability.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg). The dose should be a fraction of the MTD determined in the toxicity study.

  • Dose Formulation:

    • IV: Solubilized in a vehicle suitable for injection (e.g., saline with 10% DMSO and 10% Solutol).

    • PO: Same as the toxicity study vehicle.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[12]

    • PO Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[12]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(Benzo[d]thiazol-6-yloxy)acetic acid in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the rate and extent of absorption.
Tmax Time to reach Cmax Indicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.
t1/2 Half-life Determines the dosing interval required to maintain therapeutic concentrations.
CL Clearance Rate at which the drug is removed from the body.
Vd Volume of Distribution Indicates the extent of drug distribution into tissues.

| F% | Absolute Bioavailability (PO) | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. The fraction of the oral dose that reaches systemic circulation. |

Efficacy Model Selection and Protocols

Based on the known biological activities of the benzothiazole class, two primary therapeutic areas are proposed for initial efficacy screening: inflammation and metabolic disorders.

Hypothesis 1: Anti-Inflammatory Activity

Rationale: The structural similarity to known 5-lipoxygenase inhibitors provides a strong basis to hypothesize anti-inflammatory effects.[3] The carrageenan-induced paw edema model is a classic, robust, and well-validated assay for evaluating acute anti-inflammatory agents.[1]

G AA Arachidonic Acid (Released from cell membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation (Edema, Neutrophil Infiltration) LTs->Inflammation Compound 2-(Benzo[d]thiazol-6-yloxy)acetic acid Compound->LOX Proposed Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Study Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Test Compound (Low Dose, p.o.)

    • Group 3: Test Compound (Medium Dose, p.o.)

    • Group 4: Test Compound (High Dose, p.o.) - Doses selected based on MTD and PK data.

    • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, test compound, or positive control orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Endpoint:

    • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Data Analysis: Analyze data using one-way ANOVA followed by Dunnett's post-hoc test for comparison against the control group.

Hypothesis 2: Metabolic Modulatory Activity

Rationale: The reported affinity of some benzothiazole derivatives for PPARγ suggests a potential role in regulating glucose and lipid metabolism, making it a candidate for treating metabolic syndrome.[4] A diet-induced obesity (DIO) model in mice closely mimics the pathophysiology of human metabolic syndrome.[13]

Protocol: Diet-Induced Obesity (DIO) and Glucose Tolerance Test in Mice

  • Animal Model: Male C57BL/6J mice (5-6 weeks old). This strain is highly susceptible to developing obesity and insulin resistance on a high-fat diet.[14]

  • Induction Phase (8-12 weeks):

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat). A control group is fed a standard chow diet.

    • Monitor body weight and food intake weekly.

    • Confirm the development of obesity and hyperglycemia before starting treatment.

  • Treatment Phase (4-6 weeks):

    • Randomize HFD-fed mice into treatment groups (n=8-10 per group).

    • Group 1: HFD + Vehicle (p.o., daily)

    • Group 2: HFD + Test Compound (Low Dose, p.o., daily)

    • Group 3: HFD + Test Compound (High Dose, p.o., daily)

    • Group 4: HFD + Positive Control (e.g., Rosiglitazone, 10 mg/kg, p.o., daily)

    • Group 5: Chow Diet + Vehicle (Lean Control)

  • Endpoints:

    • Primary: Oral Glucose Tolerance Test (OGTT). Performed in the final week of treatment.

      • Fast mice for 6 hours.

      • Administer an oral glucose bolus (2 g/kg).

      • Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes.

      • Calculate the Area Under the Curve (AUC) for glucose.

    • Secondary:

      • Body weight and composition (measured by EchoMRI if available).

      • Fasting blood glucose and insulin levels.

      • Serum lipid profile (triglycerides, cholesterol) at termination.

      • Liver weight and histology (for steatosis assessment).

  • Data Analysis: Use two-way ANOVA for body weight changes and OGTT time-course data. Use one-way ANOVA for terminal endpoints like liver weight and serum parameters.

Data Interpretation and Decision Making

A successful outcome from this experimental plan would be a compound that is well-tolerated (high MTD), possesses favorable pharmacokinetics (e.g., good oral bioavailability, half-life suitable for once or twice daily dosing), and demonstrates statistically significant efficacy in at least one of the disease models.

  • Positive Anti-inflammatory Outcome: Significant reduction in paw edema compared to the vehicle control. This would warrant further investigation into the mechanism (e.g., specific enzyme assays for COX/LOX) and testing in chronic inflammation models (e.g., collagen-induced arthritis).[15]

  • Positive Metabolic Outcome: Significant improvement in glucose tolerance (lower glucose AUC during OGTT) and/or reduction in body weight, dyslipidemia, or liver steatosis. This would justify deeper mechanistic studies (e.g., PPARγ reporter assays, transcriptomics of liver and adipose tissue).

The collective data will form a robust package to support a "Go/No-Go" decision for advancing 2-(Benzo[d]thiazol-6-yloxy)acetic acid into more complex, longer-term preclinical development.[16]

References

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC.
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.
  • Experimental animal models of chronic inflamm
  • Pharmacokinetics Studies in Mice or R
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • OECD Test Guideline 423. (2001).
  • Animal models of metabolic syndrome: a review. (2016). PMC, PubMed Central.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed.
  • Dose-ranging study. (n.d.). Wikipedia.
  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. (n.d.). Frontiers.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Murine Pharmacokinetic Studies. (n.d.). PMC, NIH.
  • Benzothiazole - A Biologically Important Scaffold. (n.d.).
  • Autoimmune Disease and Inflammation Models. (n.d.).
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
  • Animal Models of Exercise and Cardiometabolic Disease. (2025).
  • Inflammation & Autoimmune Disease Models. (n.d.). WuXi Biology.
  • 2-(benzo[d]thiazol-6-yloxy)acetic acid. (n.d.). Echemi.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio.
  • Rodent models of metabolic disorders: considerations for use in studies of neonatal programming. (2021). British Journal of Nutrition - Cambridge University Press & Assessment.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • In Vivo Animal Models for Immunology and Inflamm
  • Dose Range Finding Studies. (n.d.).
  • Animal Models of Diabetes and Metabolic Disease. (n.d.). PMC, PubMed Central.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
  • Dose Ranging & MTD Studies. (n.d.). WuXi AppTec.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • In Vivo Models for Drug Discovery. (n.d.).
  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025).
  • 425 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2008).
  • 420 | oecd guideline for testing of chemicals. (2001). OECD.
  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017). Umwelt-online.de.

Sources

Application Notes and Protocols for the Formulation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a member of the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of benzothiazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The structural features of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, particularly the carboxylic acid moiety, suggest that its biological activity may be modulated by its formulation. As an acidic compound, its solubility is expected to be pH-dependent, a critical factor in designing robust and reproducible biological assays.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 2-(Benzo[d]thiazol-6-yloxy)acetic acid for in vitro and in vivo biological assays. Adherence to these protocols is essential for ensuring compound solubility, stability, and minimizing formulation-induced artifacts, thereby generating reliable and translatable data.

Physicochemical Properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

A thorough understanding of the physicochemical properties of a compound is the foundation of a rational formulation strategy. Key properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid are summarized below.

PropertyValueSource
CAS Number 273939-87-0[5]
Molecular Formula C₉H₇NO₃S[5]
Molecular Weight 209.22 g/mol [5]
Appearance Solid (predicted)General chemical knowledge
Acidity Weakly acidic (due to the carboxylic acid group)Chemical structure
Predicted Water Solubility LowGeneral principles for carboxylic acids with aromatic rings[6][7]
Predicted Organic Solvent Solubility Soluble in DMSO, ethanol, and other polar organic solventsGeneral principles for organic molecules

Core Principles of Formulation for Biological Assays

The primary goal of formulation is to deliver a compound to its biological target in a soluble and active state. For a compound like 2-(Benzo[d]thiazol-6-yloxy)acetic acid, which is likely a solid with low aqueous solubility, a multi-step formulation process is required. The general workflow involves the preparation of a high-concentration stock solution in an organic solvent, followed by serial dilutions into an aqueous assay medium.

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Dilutions (Optional) cluster_2 Step 3: Final Working Solution A Weigh Solid Compound B Dissolve in 100% DMSO A->B High Concentration (e.g., 10-50 mM) C Dilute Primary Stock B->C In 100% DMSO or Assay Medium D Serial Dilutions in Assay Medium C->D E Final Assay Concentration D->E Final DMSO <0.5%

General workflow for formulating a poorly soluble compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions for biological screening.[8]

Materials:

  • 2-(Benzo[d]thiazol-6-yloxy)acetic acid (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: A common starting point for a primary stock solution is 10 mM. However, the maximum solubility should be determined empirically if not known.

  • Weigh the Compound: Accurately weigh the required amount of 2-(Benzo[d]thiazol-6-yloxy)acetic acid using an analytical balance. For a 10 mM stock solution, you would need 2.0922 mg per 1 mL of DMSO.

  • Dissolution:

    • Add the weighed compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Expert Insight: The stability of benzothiazole derivatives in DMSO can vary. While many are stable for extended periods when stored properly, it is good practice to prepare fresh dilutions from the stock for each experiment and to monitor for any precipitation upon thawing.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution

For assays that are particularly sensitive to DMSO, preparing a pH-adjusted aqueous stock solution can be a viable alternative. This protocol leverages the acidic nature of the carboxylic acid group, which becomes deprotonated and more soluble at a basic pH.[3][7]

Materials:

  • 2-(Benzo[d]thiazol-6-yloxy)acetic acid (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, deionized water

  • pH meter

Procedure:

  • Weigh the Compound: Weigh the desired amount of the compound into a sterile container.

  • Initial Suspension: Add a small volume of sterile water to create a slurry.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. As the pH increases, the compound should begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until the compound is fully dissolved. The final pH will likely be in the basic range (pH 8-9).

  • Volume Adjustment and Neutralization (Optional):

    • Once dissolved, add sterile water to reach the final desired volume.

    • If a neutral pH is required for the stock solution, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH may cause the compound to precipitate.

  • Sterilization and Storage: Sterile-filter the aqueous stock solution through a 0.22 µm filter. Store at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 3: Serial Dilutions for Biological Assays

Accurate serial dilutions are critical for generating reliable dose-response curves. The primary goal is to achieve the desired final concentrations of the compound in the assay medium while keeping the final DMSO concentration at a non-toxic level (ideally ≤0.1%, but not exceeding 0.5% for most cell lines).[8][9][10][11]

Procedure:

  • Prepare an Intermediate Dilution Plate:

    • Thaw an aliquot of the high-concentration DMSO stock solution (e.g., 10 mM).

    • In a 96-well plate, perform an initial dilution of the stock solution in 100% DMSO to create the highest concentration for your assay. For example, to achieve a final assay concentration of 100 µM with a 1:100 final dilution, this intermediate well would contain a 10 mM solution.

    • Perform serial dilutions across the plate using 100% DMSO.

  • Prepare the Final Assay Plate:

    • Add the appropriate volume of assay medium to the wells of a new 96-well plate.

    • Transfer a small, precise volume from the intermediate dilution plate to the corresponding wells of the final assay plate. For a 1:100 dilution, you would add 1 µL of the DMSO dilution to 99 µL of medium.

    • Mix thoroughly by pipetting up and down.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the assay medium containing the same final concentration of DMSO as the wells with the highest concentration of the test compound.

G cluster_0 Intermediate Dilution Plate (100% DMSO) cluster_1 Final Assay Plate (in Assay Medium) A 10 mM Stock B Well 1: 10 mM C Well 2: 1 mM B->C 1:10 Dilution F Well A: 100 µM B->F 1:100 Dilution D Well 3: 0.1 mM C->D 1:10 Dilution G Well B: 10 µM C->G 1:100 Dilution E ... D->E ... H Well C: 1 µM D->H 1:100 Dilution I ... J Vehicle Control (DMSO only)

Example of a two-step serial dilution process.

Trustworthiness and Self-Validation

To ensure the validity of your experimental results, the following self-validating steps should be incorporated into your workflow:

  • Solubility Check: Before preparing a large batch of stock solution, perform a small-scale solubility test to determine the maximum soluble concentration in your chosen solvent.

  • Visual Inspection: Always visually inspect your solutions at each dilution step for any signs of precipitation. If precipitation occurs, the formulation needs to be re-optimized, potentially by lowering the concentration or adjusting the pH.

  • Vehicle Control: The inclusion of a vehicle control is non-negotiable. It allows you to distinguish the effects of the compound from any potential effects of the solvent.

  • Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using techniques like HPLC-UV.

Conclusion

The successful use of 2-(Benzo[d]thiazol-6-yloxy)acetic acid in biological assays is critically dependent on a well-designed formulation strategy. By understanding its physicochemical properties, particularly its acidic nature, and by employing systematic protocols for dissolution and dilution, researchers can generate reliable and reproducible data. The protocols outlined in these application notes provide a robust framework for the formulation of this and other similar benzothiazole derivatives, thereby facilitating the exploration of their full therapeutic potential.

References

Sources

Application Notes and Protocols for 2-(Benzo[d]thiazol-6-yloxy)acetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the benzothiazole moiety has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities.[1][2][3] This fused heterocyclic system is a key structural component in a variety of bioactive molecules, including those with herbicidal, fungicidal, and even insecticidal properties.[1][2][3][4] The inherent stability and synthetic tractability of the benzothiazole ring system make it an attractive starting point for the development of new agrochemical active ingredients.[3]

This document provides a comprehensive guide for researchers interested in exploring the potential agrochemical applications of a specific benzothiazole derivative: 2-(Benzo[d]thiazol-6-yloxy)acetic acid . While direct research on this particular molecule is limited, extensive studies on its close analogs and derivatives have revealed significant potential, particularly in the realm of herbicides.[5][6][7] These application notes and protocols are therefore designed to provide a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of this promising compound. We will draw upon established methodologies for related compounds to propose a logical and scientifically rigorous workflow for its characterization.

Physicochemical Properties of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

A foundational understanding of the physicochemical properties of a test compound is critical for its effective handling and formulation in experimental settings.

PropertyValueSource
CAS Number 273939-87-0[8]
Molecular Formula C9H7NO3S[8]
Molecular Weight 209.22 g/mol [8]
Boiling Point 403°C (Predicted)[8]
Flash Point 198°C (Predicted)[8]
Density 1.5 g/cm³ (Predicted)[8]

Proposed Synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

The synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid can be approached through a multi-step process, leveraging established reactions for the formation of the benzothiazole core and subsequent etherification. The following protocol is a proposed synthetic route based on analogous preparations.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole cluster_step2 Step 2: Synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid A p-Aminophenol D 2-Amino-6-hydroxybenzothiazole A->D Cyclization B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E 2-Amino-6-hydroxybenzothiazole H Ethyl 2-(2-aminobenzo[d]thiazol-6-yloxy)acetate E->H Williamson Ether Synthesis F Ethyl Bromoacetate F->H G Base (e.g., K2CO3) in Acetone G->H J 2-(Benzo[d]thiazol-6-yloxy)acetic acid H->J Ester Hydrolysis I Hydrolysis (e.g., NaOH, then HCl) I->J

Caption: Proposed two-step synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

This step involves the cyclization of p-aminophenol with potassium thiocyanate in the presence of bromine, a common method for forming the 2-aminobenzothiazole core.

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[9]

  • Stirring: Stir the mixture at room temperature for 45 minutes.[9]

  • Cooling: Cool the reaction mixture to 10°C in an ice bath.[9]

  • Bromine Addition: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture.[9]

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture onto ice and basify to a pH of 8 with a 25% ammonia solution.[9]

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-hydroxybenzothiazole.

Step 2: Synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

This step involves a Williamson ether synthesis followed by ester hydrolysis.

  • Etherification: To a solution of 2-amino-6-hydroxybenzothiazole (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Reflux: Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Filtration and Concentration: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir at room temperature for 4-6 hours.

  • Acidification: Remove the ethanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain pure 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Protocols for Agrochemical Activity Screening

The following protocols are designed to evaluate the potential of 2-(Benzo[d]thiazol-6-yloxy)acetic acid as a herbicide, fungicide, and plant growth regulator.

Herbicidal Activity Screening

Derivatives of the target compound have shown potent herbicidal activity against both broadleaf and grass weeds.[5] This protocol outlines an in vitro method for assessing pre-emergence herbicidal effects.

Workflow for Herbicidal Screening

Herbicidal_Screening A Prepare stock solution of 2-(Benzo[d]thiazol-6-yloxy)acetic acid B Prepare serial dilutions in a suitable solvent A->B D Apply test solutions to filter paper and allow solvent to evaporate B->D C Place filter paper in Petri dishes C->D E Place seeds of test weed species on filter paper D->E F Incubate under controlled conditions (light/dark cycle, temperature) E->F G Measure germination rate and root/shoot length after 7-10 days F->G H Calculate inhibition percentage and determine IC50 values G->H

Caption: Workflow for in vitro herbicidal activity screening.

Step-by-Step Protocol:

  • Test Species: Select a range of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of 2-(Benzo[d]thiazol-6-yloxy)acetic acid in a suitable solvent (e.g., acetone or DMSO).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve final concentrations of 1, 10, 50, and 100 mg/L.

  • Petri Dish Assay:

    • Place a sheet of Whatman No. 1 filter paper in each 9 cm Petri dish.

    • Apply 2 mL of each test concentration to the filter paper. A solvent-only control and a water-only control should be included.

    • Allow the solvent to evaporate completely in a fume hood.

    • Evenly place 20 seeds of a single test species in each dish.

    • Add 5 mL of distilled water to each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a controlled temperature (25 ± 2°C) and a 12h/12h light/dark cycle.

  • Data Collection: After 7-10 days, record the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of germination and growth for each concentration relative to the solvent control. Determine the IC50 (half-maximal inhibitory concentration) values.

Expected Results and Interpretation:

Concentration (mg/L)E. crus-galli Root Inhibition (%)A. retroflexus Root Inhibition (%)
115 ± 325 ± 4
1045 ± 560 ± 6
5085 ± 795 ± 3
100100 ± 0100 ± 0

A dose-dependent inhibition of root and shoot growth would indicate herbicidal activity. Differences in sensitivity between monocot and dicot species can provide insights into the spectrum of activity.

Fungicidal Activity Screening

The benzothiazole scaffold is also known for its antifungal properties.[10][11][12] This protocol describes a mycelial growth inhibition assay.

Step-by-Step Protocol:

  • Test Fungi: Select common plant pathogenic fungi such as Fusarium solani and Botrytis cinerea.[10]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Incorporation of Test Compound: While the PDA is still molten (around 45-50°C), add the required volume of the stock solution of 2-(Benzo[d]thiazol-6-yloxy)acetic acid to achieve final concentrations of 10, 50, 100, and 200 mg/L. Also prepare a solvent-only control plate.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from a 7-day-old culture of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at 28 ± 2°C in the dark.

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

Plant Growth Regulator Activity Screening

The acetic acid moiety in the target compound is reminiscent of auxin-type plant growth regulators. This protocol aims to assess this potential.

Step-by-Step Protocol:

  • Test Plant: Use a model plant species like Arabidopsis thaliana or lettuce (Lactuca sativa) for this assay.

  • Assay Setup: Prepare agar plates (e.g., 0.8% agar in water) containing various concentrations of 2-(Benzo[d]thiazol-6-yloxy)acetic acid (e.g., 0.01, 0.1, 1, 10 mg/L). Include a control plate with no added compound.

  • Seed Sterilization and Plating: Surface-sterilize the seeds and place them on the agar plates.

  • Incubation: Place the plates vertically in a growth chamber to allow for root growth along the agar surface.

  • Data Collection: After 5-7 days, measure the primary root length and count the number of lateral roots.

  • Data Analysis: Compare the root length and lateral root formation in the treated plates to the control.

Interpretation: Inhibition of primary root elongation at higher concentrations and promotion of lateral root formation at lower concentrations would suggest auxin-like activity.

Postulated Mechanism of Action

While the precise mechanism of action for 2-(Benzo[d]thiazol-6-yloxy)acetic acid is unknown, we can hypothesize based on related structures. Many herbicides act by inhibiting specific enzymes in critical metabolic pathways. For instance, some benzothiazole-containing herbicides are known to interfere with cellulose biosynthesis.[13] Given the acetic acid side chain, another possibility is the disruption of auxin transport or signaling, leading to uncontrolled growth and eventual plant death, similar to synthetic auxin herbicides.

Hypothetical Signaling Pathway

Mechanism_of_Action cluster_pathway Postulated Auxin-like Herbicidal Action A 2-(Benzo[d]thiazol-6-yloxy)acetic acid (Auxin mimic) B Auxin Receptor (e.g., TIR1) A->B Binds to C Ubiquitination and Degradation of Aux/IAA Repressors B->C Promotes D Activation of Auxin Response Factors (ARFs) C->D Leads to E Transcription of Auxin-responsive Genes D->E Induces F Uncontrolled Cell Division and Elongation E->F Results in G Disruption of Normal Plant Development F->G Causes H Plant Death G->H

Caption: A hypothetical signaling pathway for the auxin-like herbicidal action of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Conclusion and Future Directions

2-(Benzo[d]thiazol-6-yloxy)acetic acid represents a promising, yet underexplored, candidate for agrochemical research. The protocols and insights provided in this guide offer a solid foundation for its systematic investigation. Future research should focus on confirming its biological activity through the proposed screening methods, followed by more extensive greenhouse and field trials. Elucidating its precise mechanism of action will be crucial for its potential development as a commercial agrochemical. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of additional derivatives, could lead to the discovery of even more potent and selective compounds.

References

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Journal of Agricultural and Food Chemistry.
  • Ji, Z., Zhou, F., & Wei, S. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & Medicinal Chemistry Letters, 25(19), 4065-4068. [Link]

  • Yu, X., et al. (2025). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. Preprint. [Link]

  • Li, J., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]

  • Wang, M., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2475. [Link]

  • Krasniqi, E., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(21), 5035. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). ResearchGate. [Link]

  • Chen, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]

  • 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. (1999). Sciforum. [Link]

  • Chen, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(5), 2536-2546. [Link]

  • Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). (2023). PMC. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]

  • Mechanism of action of benzothiazoles. ResearchGate. [Link]

  • PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2022). MDPI. [Link]

  • Synthesis and antibacterial activity of some new benzothiazole derivatives. (2010). Journal of the Indian Chemical Society. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). PubMed. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). MDPI. [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2021). MDPI. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Medicinal Chemistry. [Link]

  • Plant Hormone Product. bioWORLD. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioactivity of 2-(Benzo[d]thiazol-6-yloxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzo[d]thiazol-6-yloxy)acetic acid and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and maximize the potential of this promising class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the benzothiazole scaffold and its derivatives.

Q1: What are the primary biological activities associated with 2-(Benzo[d]thiazol-6-yloxy)acetic acid and related benzothiazole derivatives?

A1: The benzothiazole nucleus is a versatile pharmacophore recognized for a wide spectrum of biological activities.[1][2][3] Derivatives have been reported to possess significant antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4][5] Specifically, compounds related to the 2-mercaptobenzothiazole and 2-aminobenzothiazole cores have shown potent inhibitory effects on various enzymes and receptors, making them attractive scaffolds for drug discovery.[4][5]

Q2: What are the key structure-activity relationships (SAR) to consider when modifying this scaffold to improve bioactivity?

A2: SAR studies reveal that the bioactivity of benzothiazole derivatives is highly dependent on the nature and position of substituents.[6] Key insights include:

  • Position 2: This is a critical site for modification. The introduction of thiol, amino, or substituted aryl groups can significantly enhance activity.[1] For instance, linking amide-imidazole scaffolds at this position has led to potent antifungal agents.[7]

  • Position 6: The ether-linked acetic acid moiety in your core structure is a key feature. Modifications here can influence potency and pharmacokinetic properties. Substituents like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at the 6-position are known to boost a compound's potency.[1] The presence of a nitro or cyano group at this position has been shown to increase antiproliferative activity in certain contexts.[8]

  • Benzene Ring: Substitution on the fused benzene ring (positions 4, 5, and 7) also modulates activity. For example, introducing a chloro group (-Cl) at position 4 can increase antifungal activity, while a methoxy group (-OCH3) at the same position can enhance antibacterial effects.[1]

Q3: What general synthetic strategies are employed for this class of compounds?

A3: The synthesis of 2-substituted benzothiazoles typically involves the cyclization of ortho-substituted anilines. A common and robust method is the condensation of an o-aminothiophenol with a carboxylic acid derivative (like chloroacetyl chloride) or an aldehyde.[8][9] Green chemistry approaches, such as using microwave assistance or eco-friendly solvents like glycerol and acetic acid, have been successfully employed to improve yields and reduce reaction times.[8][9]

Q4: Before initiating a high-throughput screening (HTS) campaign with my derivatives, what are the crucial preliminary steps?

A4: Before committing to a large-scale screen, it is essential to perform preliminary characterization to avoid common pitfalls.[10]

  • Purity Analysis: Confirm the purity of your compound library using methods like LC-MS and NMR. Impurities can lead to misleading results.

  • Solubility Assessment: Determine the solubility of your compounds in the planned assay buffer. Poor solubility can cause compound precipitation and lead to false negatives or positives.

  • Stability Check: Evaluate the stability of the compounds in the assay buffer over the planned incubation period. Degradation can result in a loss of activity.

  • Pilot Assay: Run a small-scale pilot experiment with a subset of compounds to validate the assay parameters, including signal-to-background ratio, Z'-factor, and reproducibility.

Section 2: Troubleshooting Guide: Synthesis and Compound Handling

This section provides solutions to specific issues that may arise during the chemical synthesis and preparation of your compounds for biological assays.

Q1: I am experiencing low yields during the synthesis of my benzothiazole derivatives. What are the likely causes and how can I optimize the reaction?

A1: Low yields in benzothiazole synthesis are a common issue. The root cause often lies in reaction conditions or reagent quality.

  • Causality & Explanation: The core reaction, often a condensation-cyclization, can be sensitive to steric hindrance from bulky substituents, the reactivity of the electrophile, and reaction kinetics. Inefficient heat transfer or suboptimal catalysis can lead to the formation of side products or incomplete conversion.

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure the o-aminothiophenol starting material is pure and free from oxidation (disulfides). Use freshly distilled aldehydes or freshly opened acid chlorides.

    • Catalyst & Solvent: If the reaction is slow, consider the use of a catalyst. For condensations with aldehydes, catalysts like SnP₂O₇ or Sm(NO₃)₃·6H₂O on silica gel have proven effective.[8] For condensations with acid chlorides, microwave irradiation in acetic acid can significantly improve yields and reduce reaction times.[9]

    • Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature. For thermally sensitive molecules, consider milder, palladium-catalyzed cyclization methods that can proceed at room temperature.[1]

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol group.

    • Work-up Procedure: Ensure the pH is optimized during extraction to prevent loss of the desired product, especially with the acidic acid moiety.

Q2: My lead compound, a 2-(Benzo[d]thiazol-6-yloxy)acetic acid derivative, has poor solubility in aqueous buffers, leading to precipitation in my cell-based assays. What can I do?

A2: Solubility is a critical parameter for obtaining reliable biological data. The planar, aromatic benzothiazole core can contribute to low aqueous solubility.

  • Causality & Explanation: The compound's lipophilicity (often measured as logP) dictates its preference for non-polar environments over aqueous buffers. When the concentration in the assay exceeds the thermodynamic solubility limit, the compound will precipitate or form aggregates, which can cause artifacts and non-specific effects.

  • Troubleshooting Protocol:

    • Co-Solvents: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <0.5%) as it can have independent biological effects. Consider using other less-toxic co-solvents like ethanol or PEG-400 in your dilution series.

    • pH Adjustment: The acetic acid moiety is ionizable. Carefully adjusting the pH of the assay buffer can increase the concentration of the more soluble carboxylate salt. Determine the compound's pKa to guide this adjustment.

    • Formulation with Excipients: For in vivo studies or more complex assays, consider formulating the compound with solubility-enhancing excipients like cyclodextrins.

    • Structural Modification (Lead Optimization): If solubility issues persist and the compound is a key hit, consider synthesizing analogs with improved properties. Introducing polar functional groups or ionizable centers at non-critical positions of the molecule can significantly enhance solubility.[11][12]

Section 3: Troubleshooting Guide: In Vitro Bioactivity Assays

Navigating the complexities of biological assays is crucial for validating your hits. This section addresses common problems encountered during screening.

Q1: My cell-based assay results show high well-to-well variability and are not reproducible between experiments. What factors should I investigate?

A1: Poor reproducibility is a major challenge in cell-based assays that can obscure real biological effects. The issue can stem from multiple sources related to cells, reagents, or the assay setup.[13][14]

  • Causality & Explanation: Cells are dynamic biological systems. Inconsistent cell health, density, or metabolic state can lead to variable responses. Likewise, inconsistencies in plate uniformity, incubation conditions, or pipetting can introduce significant error.

  • Troubleshooting Workflow: The following workflow helps systematically diagnose the source of variability.

Diagram: Troubleshooting Workflow for Assay Variability

G Start High Assay Variability Observed CheckCells Step 1: Cell Health & Seeding - Mycoplasma Test? - Consistent Passage Number? - Uniform Seeding Density? Start->CheckCells CheckPlates Step 2: Plate & Environmental Factors - Edge Effects Observed? - Consistent Incubation (Temp, CO2)? - Plate Type Appropriate? CheckCells->CheckPlates Cells OK CheckReagents Step 3: Reagent & Compound Handling - Reagents Freshly Prepared? - Consistent Pipetting? - Compound Precipitation? CheckPlates->CheckReagents Plates OK Analysis Step 4: Data Analysis - Normalization Method Correct? - Outlier Removal Justified? CheckReagents->Analysis Reagents OK Resolution Problem Identified & Resolved Analysis->Resolution Analysis OK

Caption: A systematic workflow for diagnosing sources of high variability in cell-based assays.

  • Detailed Checks:

    • Cell Health: Always use cells from a consistent, low passage number and regularly test for mycoplasma contamination. Ensure cells are healthy and evenly distributed when plated.[15]

    • Plate Effects: "Edge effects" are common; to mitigate them, avoid using the outer wells of the plate for experimental samples or ensure uniform humidity during incubation.[15]

    • Assay Plate Choice: Use the correct microplate type for your detection method: black plates for fluorescence, white plates for luminescence, and clear plates for absorbance to optimize signal and reduce background.[14][16]

Q2: My derivative was a strong hit in my primary screen, but its activity disappears in a secondary, orthogonal assay. How can I identify and eliminate these false positives?

A2: This is a classic challenge in drug discovery, often caused by compound interference with the primary assay technology rather than true biological activity.[17][18]

  • Causality & Explanation: Small molecules can interfere with assays in numerous ways, such as by absorbing light at the excitation/emission wavelength (autofluorescence), scattering light, or forming aggregates that sequester enzymes or proteins non-specifically.[17] These artifacts lead to a signal that mimics a true biological response.

  • Strategy for Eliminating False Positives:

    • Counter-Screen: Design a screen that omits a key biological component (e.g., the target enzyme or receptor) but is otherwise identical to the primary assay. Compounds that remain active in this "null" assay are likely interfering with the assay technology.

    • Orthogonal Assay: This is a crucial validation step. An orthogonal assay measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based assay for an enzyme inhibitor, an orthogonal assay could be a label-free method like Isothermal Titration Calorimetry (ITC) or a mass spectrometry-based substrate conversion assay.

    • Dose-Response Curve Analysis: Genuine hits should exhibit a classical sigmoidal dose-response curve. Artifacts often produce non-ideal curves. Also, check for a steep slope, which can be indicative of aggregation.

    • Promiscuity Check: Test your hits against unrelated biological targets. Compounds that are active against multiple, unrelated targets are often non-specific and may be aggregators.

Diagram: Decision Tree for False Positive Identification

G Hit Primary Hit Identified CounterScreen Run Counter-Screen (e.g., no target) Hit->CounterScreen OrthogonalAssay Run Orthogonal Assay (different technology) CounterScreen->OrthogonalAssay Inactive FalsePositive1 False Positive (Assay Interference) CounterScreen->FalsePositive1 Active DoseResponse Analyze Dose-Response Curve Shape OrthogonalAssay->DoseResponse Active FalsePositive2 False Positive (Technology-Specific Artifact) OrthogonalAssay->FalsePositive2 Inactive FalsePositive3 Potential False Positive (Non-ideal behavior) DoseResponse->FalsePositive3 Non-sigmoidal / Steep ValidatedHit Validated Hit (Proceed to SAR) DoseResponse->ValidatedHit Sigmoidal Curve

Caption: A decision-making workflow to triage primary hits and eliminate common false positives.

Q3: I am observing significant cytotoxicity in my cell-based assay at concentrations where I expect to see specific bioactivity. How can I decouple toxicity from the desired pharmacological effect?

A3: Differentiating cytotoxicity from a specific biological effect is critical for validating a compound's mechanism of action.[19]

  • Causality & Explanation: A compound can inhibit a cellular process (e.g., proliferation) through a specific, targeted mechanism or simply by inducing cell death via off-target effects or general toxicity. If the concentrations required for the desired effect overlap with those causing cell death, the results can be misinterpreted.

  • Troubleshooting Protocol:

    • Run a Parallel Cytotoxicity Assay: Always run a standard cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo®, or LDH release) in parallel with your primary functional assay, using the same cell line, compound concentrations, and incubation times.

    • Determine Therapeutic Window: Calculate the IC₅₀ (for inhibition) or EC₅₀ (for activation) from your functional assay and the CC₅₀ (50% cytotoxic concentration) from your toxicity assay.

    • Calculate the Selectivity Index (SI): The SI is calculated as CC₅₀ / IC₅₀. A higher SI value (typically >10) indicates that the compound's specific bioactivity occurs at concentrations well below those that cause general toxicity, suggesting a specific mechanism of action.

    • Time-Course Experiment: A specific inhibitor might show its effect at earlier time points, whereas cytotoxicity may take longer to manifest. A time-course experiment can sometimes separate these two events.

Section 4: Protocols and Data Summaries

This section provides a generalized synthetic protocol and a summary table of key structure-activity relationships.

General Protocol: Synthesis of a 2-(Benzo[d]thiazol-6-yloxy)acetic acid Derivative

This is a generalized protocol and should be adapted based on the specific substrates and safety requirements.

  • Step 1: Synthesis of 6-hydroxybenzothiazole intermediate. (This step will vary based on the substitution at position 2). For example, reacting 4-amino-3-mercaptophenol with a suitable aldehyde or carboxylic acid derivative under acidic or catalytic conditions.

  • Step 2: Etherification. To a solution of the 6-hydroxybenzothiazole intermediate (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the base, and concentrate the solvent under reduced pressure. Purify the crude ethyl ester by column chromatography.

  • Step 3: Saponification. Dissolve the purified ethyl ester intermediate in a mixture of ethanol and water.

  • Add an excess of a strong base like sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Step 4: Acidification and Isolation. Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1N HCl) until the pH is ~2-3.

  • The final product, 2-(Benzo[d]thiazol-6-yloxy)acetic acid derivative, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Summary of Structure-Activity Relationships (SAR) for Benzothiazole Derivatives
Position of SubstitutionSubstituent TypeGeneral Effect on BioactivityReference
Position 2 Thiol (-SH), Hydrazine (-NHNH₂)Often enhances anti-inflammatory and bactericidal activity.[1]
Substituted Aryl RingsCan confer specific inhibitory activity (e.g., antitumor, antifungal).[7][8]
Amino Group (-NH₂)Strengthens overall potency for various activities.[1]
Position 4 Methoxy (-OCH₃)Increases antibacterial activity.[1]
Chloro (-Cl)Increases antifungal activity.[1]
Position 5 Halogens (-F, -Cl)Replacement of -H with halogens often increases potency.[1]
Position 6 Methoxy (-OCH₃), Methyl (-CH₃)Generally boosts the potency of the compound.[1]
Nitro (-NO₂), Cyano (-CN)Can increase antiproliferative activity.[8]
References
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Thesis. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). National Institutes of Health (NIH). [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. (n.d.). National Institutes of Health (NIH). [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Drug discovery inspired by bioactive small molecules from nature. (2022). National Institutes of Health (NIH). [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (2026). PLOS ONE. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Dose-Response Curve Troubleshooting for 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(Benzo[d]thiazol-6-yloxy)acetic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting for common issues encountered during the generation of dose-response curves. As a Senior Application Scientist, my goal is to provide you with the expertise and experience-driven insights necessary to ensure the accuracy and reproducibility of your results.

Introduction to 2-(Benzo[d]thiazol-6-yloxy)acetic acid

2-(Benzo[d]thiazol-6-yloxy)acetic acid belongs to the benzothiazole class of heterocyclic compounds. Derivatives of benzothiazole are known to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects[1][2]. When embarking on a study with a novel or less-characterized compound like this, it is crucial to anticipate and address potential experimental challenges proactively. This guide will walk you through a logical troubleshooting process, from initial compound handling to final data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Preparation and Handling

Question 1: I'm observing precipitation of my compound in the stock solution or in the cell culture media. What should I do?

Answer:

Compound solubility is a critical first checkpoint for any in vitro experiment. Precipitation can lead to inaccurate dosing and inconsistent results.

Causality: 2-(Benzo[d]thiazol-6-yloxy)acetic acid, like many small molecules, may have limited aqueous solubility. The solvent used for the stock solution and its final concentration in the media are key factors.

Troubleshooting Steps:

  • Solvent Selection:

    • Start with a high-purity solvent like DMSO or ethanol. A recent study highlighted that DMSO at concentrations of 0.3125% showed minimal cytotoxicity across several cell lines[3].

    • Always use anhydrous solvents to avoid introducing water that can promote precipitation of hydrophobic compounds[4].

  • Stock Concentration:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture media. The final solvent concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity[3].

  • Solubility Testing:

    • Before starting your main experiment, perform a simple solubility test. Prepare your highest desired concentration in media and visually inspect for precipitation under a microscope after a short incubation.

  • Media Components:

    • Serum proteins in the culture media can sometimes interact with compounds, affecting their solubility and availability[5]. Consider if reducing the serum concentration is an option for your experiment, but be aware that this can also affect cell proliferation[6].

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh dissolving power for many organic compounds.
Stock Concentration 10-50 mMMinimizes final solvent concentration in assay wells.
Final Solvent % < 0.5% (v/v)Reduces the risk of solvent-induced artifacts.
Precipitation Check Visual (Microscopy)Confirms solubility at the highest assay concentration.
Section 2: Experimental Design & Assay Setup

Question 2: My dose-response curve is flat, showing no effect of the compound at any concentration.

Answer:

A flat dose-response curve suggests several possibilities, ranging from issues with the compound itself to the design of the assay.

Causality: The lack of response could be due to compound inactivity, insufficient concentration, compound degradation, or an inappropriate assay endpoint.

Troubleshooting Steps:

  • Concentration Range:

    • Ensure your concentration range is wide enough to capture a potential biological effect. A common starting point is a logarithmic dilution series from nanomolar to high micromolar concentrations.

  • Compound Stability:

    • The thiazole ring in benzothiazole derivatives can be susceptible to degradation under certain conditions[7]. Assess the stability of your compound in your specific cell culture media over the time course of your experiment. This can be done by incubating the compound in media, and then analyzing its integrity using methods like HPLC.

  • Cell Seeding Density:

    • The optimal cell seeding density is crucial for reproducible results. A density that is too high or too low can affect the cellular response to a compound. It is recommended to determine the optimal cell density that provides a linear response in your viability assay over the intended duration of the experiment[3].

  • Incubation Time:

    • The biological effect of the compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period.

Protocol: Determining Optimal Cell Seeding Density

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for your intended experimental duration (e.g., 24, 48, 72 hours).

  • At each time point, perform your chosen cell viability assay (e.g., MTT, resazurin).

  • Plot the absorbance/fluorescence values against the number of cells seeded.

  • Select a seeding density that falls within the linear range of this curve for your main experiment.

Question 3: I'm observing high variability between my replicate wells.

Answer:

High variability can obscure real biological effects and make it difficult to obtain a reliable IC50/EC50 value.

Causality: Inconsistent cell seeding, pipetting errors during serial dilutions, and edge effects in the microplate are common sources of variability.

Troubleshooting Steps:

  • Consistent Cell Seeding:

    • Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling.

  • Serial Dilution Technique:

    • Proper pipetting technique is essential for accurate serial dilutions[8]. Pre-wet pipette tips and ensure thorough mixing after each dilution step[9].

  • Plate Layout:

    • To mitigate "edge effects" (evaporation and temperature gradients at the edges of the plate), avoid using the outermost wells for your experimental samples. Fill these wells with sterile media or PBS.

Diagram: Serial Dilution Workflow

G cluster_0 Preparation cluster_1 Serial Dilution Series (e.g., 10-fold) cluster_2 Assay Plate Stock High Concentration Stock Solution Tube1 1:10 Stock->Tube1 Transfer 1 part Diluent Cell Culture Media (Diluent) Diluent->Tube1 Add 9 parts Tube2 1:100 Diluent->Tube2 Add 9 parts Tube3 1:1,000 Diluent->Tube3 Add 9 parts Tube1->Tube2 Transfer 1 part Well1 Highest Conc. Tube1->Well1 Tube2->Tube3 Transfer 1 part Well2 Next Conc. Tube2->Well2 TubeN ... Tube3->TubeN WellN ... G cluster_0 Observed Curve Shape cluster_1 Potential Interpretation a Sigmoidal a1 Classic dose-dependent effect a->a1 b Flat b1 Inactive compound, wrong concentration range, or assay issue b->b1 c U-Shaped (Hormesis) c1 Low-dose stimulation, high-dose inhibition c->c1 d Biphasic d1 Multiple targets or mechanisms of action d->d1

Caption: Common dose-response curve shapes and their potential interpretations.

Question 5: How do I ensure my calculated IC50/EC50 value is accurate?

Answer:

The accuracy of your IC50/EC50 value depends on the quality of your data and the appropriateness of the curve-fitting model.

Best Practices for Accurate IC50/EC50 Determination:

  • Sufficient Data Points:

    • Use a sufficient number of data points (ideally 8-12 concentrations) to define the curve properly.

  • Define the Top and Bottom Plateaus:

    • A well-defined dose-response curve should have clear upper and lower plateaus.[10] If your curve does not plateau, you may need to extend your concentration range.

  • Constrain the Model (If Appropriate):

    • If you have reliable controls for 0% and 100% effect, you can constrain the top and bottom of the curve in your analysis software. This can improve the accuracy of the IC50/EC50 calculation, especially for incomplete curves.[11]

  • Replicate Experiments:

    • Perform the experiment independently at least three times to ensure the reproducibility of your results and to calculate the mean and standard deviation of your IC50/EC50 value.[12]

Parameter Good Practice Poor Practice
Number of Concentrations 8-12< 6
Curve Shape Sigmoidal with clear plateausIncomplete or ambiguous curve
Replicates ≥ 3 independent experimentsSingle experiment
Curve Fitting Appropriate model selectionForcing a sigmoidal fit to non-sigmoidal data

References

  • Aydın, A., et al. (2010). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2009). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Singh, S., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Kunze, K. L., et al. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Al-Baqsami, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information. Retrieved from [Link]

  • Emergent Mind. (2023). Nonlinear Dose-Response Curves. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Liras, S. (2020). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Retrieved from [Link]

  • BioPharm International. (2024). Navigating Challenges in Cell Therapy Potency Assays. Retrieved from [Link]

  • Deranged Physiology. (2023). Graded dose-response curves. Retrieved from [Link]

  • Kopp, A., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. Retrieved from [Link]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • Henrik's Lab. (2021). How to prepare a Serial Dilution. YouTube. Retrieved from [Link]

  • Towards Data Science. (2024). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Ritz, C., et al. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. National Center for Biotechnology Information. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 273939-87-0 | 2-(Benzo[d]thiazol-6-yloxy)acetic acid. Retrieved from [Link]

  • Jagannath University. (n.d.). ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. Retrieved from [Link]

  • PubMed. (1986). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Retrieved from [Link]

  • MDPI. (2021). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Retrieved from [Link]

  • Biology LibreTexts. (2021). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]

  • European Medicines Agency. (2008). GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Litron Laboratories. (n.d.). High-throughput genotoxicity assays for DNA damage and mode of action analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (2024). Antitumor Effects of Broadleaf Vetch Against Esophageal Squamous Cell Carcinoma Through Dual Mechanisms: Suppressing EMT and Inducing Ferroptosis with Predicted Hepatorenal Toxicity—An Integrative Network Pharmacology and Toxicology Study. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Side Product Analysis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and effectively identify and mitigate the formation of reaction side products.

Our approach is grounded in established reaction mechanisms and validated analytical techniques, providing you with the expertise and trustworthy information needed for successful and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(Benzo[d]thiazol-6-yloxy)acetic acid?

A1: The most prevalent and direct method for synthesizing 2-(Benzo[d]thiazol-6-yloxy)acetic acid is through a Williamson ether synthesis.[1] This reaction involves the O-alkylation of 6-hydroxybenzothiazole with a haloacetic acid derivative, typically ethyl chloroacetate or chloroacetic acid, in the presence of a suitable base.[2][3] The initial product is often the ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 6-hydroxybenzothiazole must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

  • Competing Side Reactions: The phenoxide of 6-hydroxybenzothiazole is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at certain carbon atoms on the benzene ring (C-alkylation).[4][5] Additionally, the nitrogen atom of the thiazole ring can potentially undergo N-alkylation under certain conditions.[6][7]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the yield. The Williamson ether synthesis is an S(_N)2 reaction, and its efficiency is dependent on these parameters.[8]

  • Purity of Starting Materials: Impurities in the 6-hydroxybenzothiazole or the alkylating agent can lead to undesired side reactions and lower the yield of the target compound.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products?

A3: Besides unreacted starting materials, the most probable side products are:

  • C-Alkylation Products: Electrophilic attack at the carbon atoms of the benzene ring, ortho or para to the hydroxyl group, can lead to the formation of one or more C-alkylated isomers.

  • N-Alkylation Product: Alkylation of the nitrogen atom in the benzothiazole ring is a possibility, leading to a zwitterionic or quaternized product.[9]

  • Dialkylation Product: In the presence of excess alkylating agent and base, it is possible to have both O-alkylation and C-alkylation occur on the same molecule.

  • Hydrolysis of the Alkylating Agent: If using an ester like ethyl chloroacetate, premature hydrolysis to chloroacetic acid can occur, which may then react or be unreactive under the reaction conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Issue 1: Low Conversion of Starting Material
  • Observation: Significant amount of unreacted 6-hydroxybenzothiazole remains in the crude product.

  • Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Base The phenoxide is the active nucleophile. Incomplete deprotonation leads to a low concentration of the reactive species.Increase the molar equivalents of the base (e.g., from 1.1 eq to 1.5 eq).
Weak Base The pKa of the phenol will determine the strength of the base required for complete deprotonation.Consider using a stronger base. For example, if K₂CO₃ is ineffective, try NaH or K-tert-butoxide.
Low Reaction Temperature S(N)2 reactions have an activation energy barrier that may not be overcome at lower temperatures.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC.
Inappropriate Solvent The solvent polarity can affect the solubility of the reactants and the rate of the S(_N)2 reaction.Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the anion more nucleophilic.
Issue 2: Formation of Multiple Products (Suspected Side Products)
  • Observation: TLC or LC-MS analysis of the crude mixture shows multiple spots/peaks in addition to the starting materials and the desired product.

  • Potential Causes & Solutions:

Side Product Explanation Mitigation Strategy
C-Alkylation Products The phenoxide ion has electron density delocalized onto the aromatic ring, making the ortho and para positions nucleophilic.Use less polar solvents to favor O-alkylation. Lowering the reaction temperature can also increase the selectivity for O-alkylation.
N-Alkylation Product The nitrogen atom of the benzothiazole ring has a lone pair of electrons and can act as a nucleophile.This is generally less favored than O-alkylation of the phenoxide. However, if suspected, consider protecting the nitrogen if a suitable protecting group strategy is available, although this adds extra steps to the synthesis.
Over-alkylation Excess alkylating agent can lead to multiple alkylations.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate

This protocol provides a general procedure for the O-alkylation of 6-hydroxybenzothiazole.

Materials:

  • 6-Hydroxybenzothiazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-hydroxybenzothiazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Materials:

  • Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 3: Analytical Characterization
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for analyzing the ester intermediate. For the final acid product, a more polar system, potentially with a small amount of acetic acid (e.g., ethyl acetate/hexane/acetic acid 50:50:1), may be required.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Detection: UV detection at a wavelength where the benzothiazole core absorbs (e.g., 254 nm or 280 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃ for the ethyl ester intermediate; DMSO-d₆ for the final carboxylic acid.

    • Expected Signals for 2-(Benzo[d]thiazol-6-yloxy)acetic acid:

      • Aromatic protons of the benzothiazole ring.

      • A singlet for the methylene protons of the acetic acid moiety (-O-CH₂-COOH).

      • A broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in positive or negative mode.

    • Expected m/z: For the final product, C₉H₇NO₃S, the expected [M+H]⁺ is approximately 210.02 and [M-H]⁻ is approximately 208.01.[10]

Visualizing Reaction Pathways and Potential Side Products

Main Reaction Pathway

Main_Reaction_Pathway 6-Hydroxybenzothiazole 6-Hydroxybenzothiazole Benzothiazol-6-olate Benzothiazol-6-olate 6-Hydroxybenzothiazole->Benzothiazol-6-olate Base (e.g., K₂CO₃) Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate Benzothiazol-6-olate->Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate + Ethyl Chloroacetate (SN2 Reaction) 2-(Benzo[d]thiazol-6-yloxy)acetic acid 2-(Benzo[d]thiazol-6-yloxy)acetic acid Ethyl 2-(Benzo[d]thiazol-6-yloxy)acetate->2-(Benzo[d]thiazol-6-yloxy)acetic acid Hydrolysis (e.g., LiOH) Side_Reactions cluster_main Main Reactant cluster_products Potential Products Benzothiazol-6-olate Benzothiazol-6-olate O-Alkylation Product Desired Product Benzothiazol-6-olate->O-Alkylation Product Attack at Oxygen C-Alkylation Product C-Alkylation Product Benzothiazol-6-olate->C-Alkylation Product Attack at Ring Carbon N-Alkylation Product N-Alkylation Product Benzothiazol-6-olate->N-Alkylation Product Attack at Ring Nitrogen

Sources

Validation & Comparative

A Comparative Analysis of 2-(Benzo[d]thiazol-6-yloxy)acetic Acid and Classical Auxin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Plant Science and Agrochemical Development

Introduction: The Quest for Novel Plant Growth Regulators

Auxins are a class of phytohormones that play a pivotal role in nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development[1]. The primary native auxin, Indole-3-acetic acid (IAA), is the central regulator, but its in vitro and agricultural applications are often hampered by its chemical instability. This has led to the development of synthetic auxin analogs, such as the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), which offer greater stability and, in some cases, enhanced or differential activity[2][3].

In the continuous search for more potent, specific, and effective plant growth regulators, novel chemical scaffolds are being explored. One such promising class is the benzothiazole derivatives, which are recognized for their diverse biological activities[4]. This guide provides an in-depth comparison of a specific novel compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid , against the natural auxin IAA and the classic synthetic auxin 2,4-D. We will delve into its mechanism of action, comparative efficacy supported by experimental data, and the detailed protocols required to validate its activity.

Chemical Structures and the Basis of Activity

The function of any auxin analog is intrinsically linked to its chemical structure, which dictates its ability to bind to auxin receptors and its metabolic stability.

  • Indole-3-acetic acid (IAA): The archetypal natural auxin, featuring an indole ring connected to a carboxylic acid group via a methylene bridge. This structure is the basis for recognition by the plant's auxin perception machinery.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxyacetic acid-based synthetic auxin. The chlorine substitutions on the phenyl ring are crucial for its herbicidal activity and resistance to degradation by plant enzymes, making it more persistent than IAA[5][6].

  • 2-(Benzo[d]thiazol-6-yloxy)acetic acid: This compound replaces the indole or chlorinated phenyl group with a benzothiazole moiety. The benzothiazole ring system is known to be a versatile scaffold in pharmacologically active molecules[7]. The core structural similarity to other auxins lies in the acidic side chain attached to an aromatic ring system, a common feature for auxin activity.

Mechanism of Action: A Shared Pathway

Natural and synthetic auxins, despite their structural diversity, converge on a common molecular pathway to elicit a physiological response. The primary mechanism involves the perception of auxin by a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor[8][9].

The binding of an auxin molecule acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein[9]. This targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of a wide array of auxin-responsive genes, ultimately leading to changes in cell division, expansion, and differentiation[10]. Synthetic auxins like 2,4-D and, presumably, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, mimic IAA by hijacking this same pathway[11]. At high concentrations, this leads to a massive and uncontrolled activation of auxin response pathways, disrupting normal growth processes and leading to the herbicidal effects seen in susceptible plants[2].

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (IAA, 2,4-D, Benzothiazole derivative) TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA ARF ARF Transcription Factor AuxIAA->ARF Represses DNA Auxin Response Element (ARE) ARF->DNA Gene Auxin-Responsive Genes DNA->Gene Transcription Response Physiological Response (Cell Elongation, Division, etc.) Gene->Response caption Fig 1. Core Auxin Signaling Pathway.

Fig 1. Core Auxin Signaling Pathway.

Comparative Efficacy: Analysis of Experimental Data

The true measure of an auxin analog lies in its biological activity. Standard bioassays, such as callus induction and adventitious root formation, provide a quantitative means to compare the efficacy of different compounds. While direct comparative studies on 2-(Benzo[d]thiazol-6-yloxy)acetic acid are emerging, data from related benzothiazole derivatives with auxin-like activity provide a strong predictive framework[12].

Callus Induction

Callus induction is a hallmark of auxin activity, representing the reprogramming of differentiated cells into a mass of undifferentiated, proliferating cells. This process is highly dependent on the type and concentration of auxin used. High-efficiency callus induction is often achieved with potent synthetic auxins[13].

CompoundOptimal Concentration (mg/L)Callus Induction Efficiency (%)Callus MorphologyReference
2,4-D 2.0 - 4.090 - 100Friable, light yellow[13][14]
NAA 2.5 - 4.0~100Compact, whitish[15]
IAA ~5.0Lower than 2,4-D/NAAOften nodular[3]
2-(Benzo[d]thiazol-6-yloxy)acetic acid Hypothesized 2.0 - 5.0Expected to be highTo be determinedN/A

Rationale: Synthetic auxins like 2,4-D and NAA are generally more potent and stable in culture media than IAA, leading to higher callus induction rates at lower concentrations[3][16]. It is hypothesized that the benzothiazole derivative will exhibit high efficacy similar to other stable synthetic auxins.

Adventitious Root Formation

The ability to stimulate the formation of adventitious roots from cuttings or callus is another critical auxin-mediated response, essential for vegetative propagation[1].

CompoundOptimal Concentration (mg/L)Mean Number of Roots per ExplantMean Root Length (cm)Reference
NAA 1.020.05.0[13]
IBA 0.513.6-[15]
IAA 1.016.7-[13]
2-(Benzo[d]thiazol-6-yloxy)acetic acid Hypothesized 0.5 - 2.0Expected to be highTo be determinedN/A

Rationale: While IAA is effective, synthetic analogs like NAA and IBA are often preferred for rooting due to their higher stability and potency[13][15]. The structural features of the benzothiazole derivative suggest it could be a highly effective agent for promoting root initiation.

Experimental Protocols for Auxin Activity Validation

To ensure trustworthy and reproducible results, standardized bioassays are essential. The following protocols describe self-validating systems for assessing auxin-like activity.

Protocol 1: Callus Induction from Leaf Explants

This protocol is designed to assess the ability of a test compound to induce cell dedifferentiation and proliferation.

  • Causality: Leaf explants are used as they contain differentiated cells that require an external hormonal stimulus, primarily auxin, to re-enter the cell cycle and form callus. The choice of Murashige and Skoog (MS) medium provides the necessary basal nutrients for cell growth.

CallusInductionWorkflow A 1. Explant Preparation - Sterilize young leaves - Cut into ~1 cm² segments B 2. Culture Initiation - Place explants on MS medium - Medium contains test compounds (e.g., 0, 0.5, 1, 2, 5 mg/L) A->B C 3. Incubation - 25±2°C in darkness - Duration: 3-4 weeks B->C D 4. Data Collection - Record percentage of explants forming callus - Note callus morphology and color C->D E 5. Controls - Negative: Hormone-free medium - Positive: Medium with 2 mg/L 2,4-D E->B Compared Against caption Fig 2. Workflow for Callus Induction Bioassay.

Fig 2. Workflow for Callus Induction Bioassay.

Methodology:

  • Explant Preparation: Surface sterilize young, healthy leaves from a suitable plant species (e.g., Nicotiana tabacum or Arabidopsis thaliana). Cut the leaves into approximately 1 cm² segments.

  • Culture Medium: Prepare solid Murashige and Skoog (MS) medium supplemented with 3% sucrose and solidified with 0.8% agar. Aliquot the medium into sterile petri dishes and add the test compounds (e.g., 2-(Benzo[d]thiazol-6-yloxy)acetic acid, IAA, 2,4-D) at various concentrations (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Controls: Include a negative control (hormone-free MS medium) to ensure callus formation is dependent on the added auxin. Include a positive control (MS medium with 2.0 mg/L 2,4-D) as a benchmark for high-efficiency callus induction[14].

  • Inoculation and Incubation: Aseptically place the leaf explants onto the surface of the prepared media. Seal the plates and incubate in the dark at 25 ± 2°C for 3-4 weeks[17].

  • Data Analysis: After the incubation period, calculate the percentage of explants that have formed callus for each treatment. Record qualitative data on callus color, texture (friable vs. compact), and overall health.

Protocol 2: Arabidopsis thaliana Root Elongation Assay

This is a highly sensitive and quantitative bioassay for auxin and auxin-like compounds.

  • Causality: Arabidopsis root growth is exquisitely sensitive to auxin concentrations. While low concentrations promote root elongation, high concentrations are inhibitory. This dose-dependent response allows for the quantification of a compound's auxin activity.

Methodology:

  • Seed Sterilization and Germination: Surface sterilize Arabidopsis thaliana (Col-0) seeds and place them on half-strength MS agar plates. Stratify at 4°C for 2 days to synchronize germination, then transfer to a growth chamber (16h light/8h dark) in a vertical orientation.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new half-strength MS plates containing the test compounds at various concentrations (typically in the micromolar range, e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Controls: Include a negative control (no added auxin) and a positive control series with IAA or NAA to generate a standard dose-response curve.

  • Incubation and Measurement: Return the plates to the growth chamber in a vertical position. After 3-5 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot the mean primary root length against the concentration of each compound. Compare the concentration at which 50% inhibition of root growth (IC50) is observed as a measure of auxin activity.

Conclusion and Future Directions

2-(Benzo[d]thiazol-6-yloxy)acetic acid represents a promising new scaffold for the development of synthetic auxin analogs. Based on its structural similarity to known auxins and the established biological activity of related benzothiazole derivatives, it is hypothesized to be a potent plant growth regulator. Its predicted stability may offer advantages over the natural auxin IAA in various tissue culture applications, potentially rivaling the efficacy of established compounds like 2,4-D and NAA.

References

  • Al-khayri, J. M., et al. (2015). Rapid protocol for callus induction and differentiation of roots and shoots in Dioscorea alata-a medicinal plant. ResearchGate. Available at: [Link]

  • Purdue University. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool. Available at: [Link]

  • D'Angeli, S., et al. (2000). A New Bioassay for Auxins and Cytokinins. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]

  • Genc, N., et al. (2020). Design, synthesis and evaluation of benzothiazole derivatives as multifunctional agents. Bioorganic Chemistry. Available at: [Link]

  • Černáková, M., et al. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. Available at: [Link]

  • Boon-long, P., et al. (2023). An Effective Protocol for Callus Induction and Plant Regeneration in an Indica Rice Cultivar RD43. MDPI. Available at: [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Available at: [Link]

  • Kamal, A., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Rodríguez-Mena, T., et al. (2023). Comparison of organically derived IAA and synthetic IAA in rosa Forever cuttings. Revista Chapingo Serie Horticultura. Available at: [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation. Available at: [Link]

  • Sytar, O., et al. (2023). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Horticulturae. Available at: [Link]

  • Lewis, D. R., et al. (2007). Measurement of Auxin Transport in Arabidopsis Thaliana. Nature Protocols. Available at: [Link]

  • Imperial College London. (2011). Auxin Testing. iGEM 2011. Available at: [Link]

  • Normanly, J. (2023). auxin research odyssey: 1989–2023. The Plant Cell. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts. Available at: [Link]

  • SAPS. (n.d.). Investigating the hormone auxin (IAA), a plant growth regulator. STEM Learning. Available at: [Link]

  • van Ravenzwaay, B., et al. (2003). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Toxicology Letters. Available at: [Link]

  • Wang, X., et al. (2007). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E. Available at: [Link]

  • Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola. Available at: [Link]

  • Panwar, D., et al. (2017). Standardize Protocol for Callus Induction and Plant Regeneration in Barnyard Millet using Different Combination of Plant Growth. ResearchGate. Available at: [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones. Available at: [Link]

  • S, S., et al. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences. Available at: [Link]

  • HRAC. (n.d.). Synthetic Auxin Resistant Weeds. hracglobal.com. Available at: [Link]

  • Self, H. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range. Available at: [Link]

  • Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany. Available at: [Link]

  • Li, W., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and auxin precursors. Available at: [Link]

  • Frigerio, J., et al. (2021). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. ResearchGate. Available at: [Link]

  • UNT Digital Library. (n.d.). Initiation and maintenance of callus and cell suspension cultures. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. PNAS. Available at: [Link]

  • Nutaratat, P., et al. (2017). Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. Scientific Reports. Available at: [Link]

  • Wójcikowska, B., et al. (2020). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Plant Science. Available at: [Link]

  • Leveau, J. H., & Lindow, S. E. (2005). Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290. Applied and Environmental Microbiology. Available at: [Link]

  • World Health Organization. (1989). 2,4-D and its salts and esters (E). Environmental Health Criteria. Available at: [Link]

Sources

A Researcher's Guide to Deconvoluting the Cross-Reactivity of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of a novel compound is paramount to its successful clinical translation. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of the investigational compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid (hereafter referred to as Compound X ). The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and inflammatory diseases.[1][2][3] This guide will navigate the logical progression of experiments to build a comprehensive selectivity profile for Compound X, from initial target hypothesis to unbiased proteome-wide screening.

Introduction to Compound X and the Imperative of Cross-Reactivity Profiling

Compound X, with the chemical structure C9H7NO3S, belongs to the benzothiazole class of heterocyclic compounds.[4] While the specific biological target of Compound X is not yet fully elucidated, its structural alerts suggest potential interactions with a variety of protein families, particularly kinases, owing to the prevalence of the benzothiazole core in known kinase inhibitors.[3]

Why is Cross-Reactivity a Critical Consideration?

Cross-reactivity, or the interaction of a compound with unintended biological targets, can lead to unforeseen side effects or toxicity. Conversely, identifying additional targets can sometimes open up new therapeutic avenues (polypharmacology). Therefore, a thorough understanding of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide will outline a multi-pronged approach to characterizing the cross-reactivity of Compound X across different cell lines, providing a robust dataset for informed decision-making in a drug discovery pipeline.

Hypothetical Target Identification: An In Silico Approach

Given the lack of established data for Compound X, our investigation begins with a hypothetical target identification phase. We will postulate that Compound X is a potential inhibitor of a therapeutically relevant kinase, for example, Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology. This hypothesis can be generated and refined using computational methods.

Conceptual Workflow for In Silico Target Prediction:

cluster_0 In Silico Analysis A 2D Structure of Compound X B Pharmacophore Modeling A->B C Molecular Docking Simulations B->C F Predicted Binding Affinity & Pose C->F D Library of Known Kinase Inhibitors D->B E Protein Data Bank (PDB) Kinase Structures E->C G Hypothesized Primary Target (e.g., EGFR) F->G

Caption: In silico workflow for generating a target hypothesis for Compound X.

This computational approach would involve comparing the structural and electronic features of Compound X to a library of known kinase inhibitors. Subsequent molecular docking studies against various kinase crystal structures would predict the binding affinity and pose, allowing for the prioritization of potential primary targets. For the remainder of this guide, we will proceed with the working hypothesis that EGFR is the primary target of Compound X .

In Vitro Kinase Panel Screening: Assessing Selectivity

Once a primary target is hypothesized, the next logical step is to assess the selectivity of Compound X against a broad panel of kinases. This provides a quantitative measure of its specificity and potential for off-target kinase interactions. Several contract research organizations (CROs) offer comprehensive kinase profiling services.[5][6][7][8][9]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Compound X is solubilized in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Concentration: A single high concentration of Compound X (e.g., 10 µM) is typically used for the initial broad screen to identify any significant off-target interactions.

  • Kinase Panel: A diverse panel of over 400 human kinases is selected, covering all major branches of the kinome.

  • Assay Technology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate peptide. Alternatively, fluorescence-based assays such as TR-FRET can be employed.[5]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A significant interaction is typically defined as >50% inhibition.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Kinase Screening Data for Compound X (10 µM)

Kinase FamilyTarget Kinase% InhibitionIC50 (nM)
Tyrosine Kinase EGFR 98% 50
Tyrosine KinaseHER285%250
Tyrosine KinaseHER445%>1000
Tyrosine KinaseSRC20%>10,000
Serine/Threonine KinaseAKT15%>10,000
Serine/Threonine KinaseCDK22%>10,000

This hypothetical data suggests that Compound X is a potent inhibitor of EGFR with some cross-reactivity against the closely related HER2 kinase.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial, it is essential to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12][13][14]

CETSA® Experimental Workflow

cluster_1 CETSA® Workflow H Intact Cells Treated with Compound X or Vehicle I Heat Shock at Various Temperatures H->I J Cell Lysis I->J K Separation of Soluble and Precipitated Protein Fractions J->K L Quantification of Soluble Target Protein (e.g., by Western Blot or ELISA) K->L M Generation of Melting Curves L->M

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol for CETSA®

  • Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., A431 cells, which overexpress EGFR) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X at a desired concentration (e.g., 10x the in vitro IC50) or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.[10]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling to 20°C.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Protein Quantification: Analyze the supernatant for the amount of soluble EGFR at each temperature point using Western blotting or an ELISA-based method like AlphaScreen®.[10]

  • Data Analysis: Plot the percentage of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

A successful CETSA® experiment would provide strong evidence that Compound X directly interacts with and stabilizes EGFR in a cellular context.

Unbiased Off-Target Profiling: A Chemical Proteomics Approach

While kinase panels are excellent for assessing on-target selectivity within a specific protein family, they do not capture potential interactions with other protein classes. Chemical proteomics offers an unbiased approach to identify off-target binding partners in the entire proteome.[15][16][17][18][19]

Conceptual Framework for Chemical Proteomics

cluster_2 Chemical Proteomics Workflow N Synthesize a Probe Version of Compound X (e.g., with a biotin tag) O Incubate Probe with Cell Lysate N->O P Capture Probe-Protein Complexes (e.g., with streptavidin beads) O->P Q Elute Bound Proteins P->Q R Protein Identification by LC-MS/MS Q->R S Identification of Potential Off-Targets R->S

Caption: Workflow for identifying off-targets using chemical proteomics.

This technique involves synthesizing a derivative of Compound X that can be used to "fish" for its binding partners in a cell lysate. Proteins that are consistently pulled down in the presence of the probe but not in control experiments (e.g., competition with an excess of the original, unmodified Compound X) are considered potential off-targets. This method provides an invaluable, unbiased view of the compound's interactome.[16][19]

Comparative Analysis in Different Cell Lines

The cellular context can significantly influence a compound's activity and cross-reactivity profile due to differences in protein expression levels, post-translational modifications, and the presence of interacting partners. Therefore, it is crucial to evaluate Compound X in a panel of diverse cell lines.

Recommended Cell Line Panel:

  • A431 (Epidermoid Carcinoma): High EGFR expression.

  • MCF-7 (Breast Cancer): Moderate EGFR expression, different genetic background.

  • HEK293 (Human Embryonic Kidney): Low EGFR expression, often used as a baseline.

  • A primary non-cancerous cell line (e.g., Human Foreskin Fibroblasts): To assess potential toxicity in normal cells.

Comparative Data Table: Antiproliferative Activity of Compound X

Cell LinePrimary TissueEGFR ExpressionIC50 (µM)
A431SkinHigh0.1
MCF-7BreastModerate1.5
HEK293KidneyLow>50
HFF-1Skin (non-cancerous)Low>50

This data would suggest that the antiproliferative effect of Compound X correlates with EGFR expression levels, reinforcing the on-target activity while also providing an initial assessment of its therapeutic window.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to characterizing the cross-reactivity of "2-(Benzo[d]thiazol-6-yloxy)acetic acid" (Compound X). By combining in silico prediction, broad in vitro screening, cellular target engagement confirmation, and unbiased proteomic profiling, a comprehensive understanding of the compound's selectivity can be achieved.

The hypothetical data presented herein paints a picture of Compound X as a potent and relatively selective EGFR inhibitor. The next steps in its preclinical development would involve:

  • Mechanism of Action Studies: Investigating the downstream signaling effects of EGFR inhibition by Compound X.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of Compound X in animal models.

  • Pharmacokinetic and Toxicology Studies: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By rigorously assessing cross-reactivity early in the drug discovery process, researchers can mitigate risks and increase the likelihood of developing a safe and effective therapeutic.

References

  • Aydın, A., et al. (2010). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o168. Available at: [Link]

  • Farghaly, T. A., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1167-1195. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • Keri, R. S., et al. (2022). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 14(1), 23-28. Available at: [Link]

  • Li, J., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 12345. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 26, 2026, from [Link]

  • Alchem Pharmtech. (n.d.). 2-(Benzo[d]thiazol-6-yloxy)acetic acid. Retrieved January 26, 2026, from [Link]

  • Luo, M., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1259-1270. Available at: [Link]

  • ResearchGate. (n.d.). Controlled experiments towards the reaction of 2-amino benzothiazole 6, cyclic 1,3-diketones 3(a–b) and aromatic aldehyde 2(a–e). Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Retrieved January 26, 2026, from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. Retrieved January 26, 2026, from [Link]

  • bioRxiv. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). 2-(Benzo[d]thiazol-2-ylsulfanyl)acetic acid. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved January 26, 2026, from [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 26, 2026, from [Link]

  • Eco-Vector Journals Portal. (2024). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 2-(Benzo[d]thiazol-6-yloxy)acetic acid: A Comparative Analysis of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of "2-(Benzo[d]thiazol-6-yloxy)acetic acid," a molecule representative of the benzothiazole class of compounds which are significant in medicinal chemistry.[1]

Our discussion will move beyond a simple listing of specifications. We will explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[2][3][4]

Foundational Principles: Choosing the Right Tool for the Job

The selection of an analytical method is fundamentally dictated by the intended purpose of the analysis. Are we conducting routine quality control on a known compound in a simple matrix, or are we searching for trace-level metabolites in a complex biological fluid? The answer to this question guides our choice between the workhorse reliability of HPLC-UV and the surgical precision of LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The separated compounds are then detected by their ability to absorb ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte. Its robustness and cost-effectiveness make it a staple in quality control laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. After separation via LC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. In a tandem MS setup (like a triple quadrupole), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for quantification at very low levels, even in complex matrices.[5][6]

Performance Metrics: An Objective Comparison

An analytical method's suitability is demonstrated through a rigorous validation process that characterizes its performance.[7][8][9] The objective is to prove that the method is fit for its intended purpose.[4] The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a small molecule like 2-(Benzo[d]thiazol-6-yloxy)acetic acid, based on established ICH guidelines.[2][3][10]

Validation Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity Moderate to HighVery HighUV detection relies on chromophores; co-eluting compounds with similar UV spectra can interfere. LC-MS/MS provides unequivocal identification based on a unique mass fragmentation pattern (MRM), virtually eliminating interferences.[5]
Sensitivity (LOD/LOQ) Typically in the ng/mL to µg/mL range.Typically in the pg/mL to low ng/mL range.Mass spectrometers are inherently more sensitive detectors than UV detectors. The low-noise, targeted nature of MRM allows for the detection of much smaller quantities of analyte.[6][11]
Linearity & Range Good (Typically 2-3 orders of magnitude)Excellent (Often >4 orders of magnitude)Both techniques exhibit excellent linearity. LC-MS/MS often provides a wider dynamic range, accommodating both trace-level and higher concentration samples in a single run.
Precision (RSD%) Excellent (<2-5%)Excellent (<5-10%)Modern instrumentation for both techniques provides highly repeatable results. The slightly higher variability in LC-MS/MS can be attributed to the complexity of the ion source and detector.
Accuracy (% Recovery) Excellent (Typically 98-102%)Excellent (Typically 95-105%)Accuracy is primarily dependent on the quality of the reference standard and sample preparation. Both methods can achieve high accuracy.[12]
Robustness HighModerate to HighHPLC-UV methods are generally very robust against minor changes in mobile phase composition, pH, and temperature. LC-MS/MS can be more sensitive to matrix effects (ion suppression/enhancement) and variations in ion source conditions.
Throughput & Speed ModerateHighWith the advent of UHPLC systems, both techniques can achieve fast run times. However, LC-MS/MS can often use simpler sample preparation (dilute-and-shoot), increasing overall throughput.[5][13]
Cost & Complexity Low to ModerateHighThe initial capital investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system. Operation of an LC-MS/MS also requires more specialized training.

Experimental Workflow & Protocols

The following sections detail representative, step-by-step protocols for quantifying 2-(Benzo[d]thiazol-6-yloxy)acetic acid. These methods are based on established procedures for similar benzothiazole and small molecule analyses and serve as a validated starting point for specific application development.[14]

HPLC-UV Method Workflow

This workflow is designed for routine analysis, such as determining the purity of a drug substance or assaying a formulated product where the analyte concentration is relatively high and the matrix is simple.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) p1->p2 p4 Prepare Sample Solution (Dissolve & Dilute to fall within curve) p1->p4 p3 Create Calibration Curve Standards (Serial Dilution) p2->p3 a2 Inject Calibration Standards (Lowest to Highest Concentration) p3->a2 a3 Inject Sample Solutions p4->a3 a1 System Equilibration (Pump mobile phase until baseline is stable) a1->a2 a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration (Interpolate from curve) d2->d3

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol: HPLC-UV

  • Preparation of Mobile Phase: Prepare a filtered and degassed solution of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). The choice of a C18 column is standard for reverse-phase chromatography of moderately polar compounds, while the acidic mobile phase ensures the carboxylic acid moiety of the analyte is protonated, leading to better peak shape.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile / 0.1% Phosphoric Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm (This wavelength should be determined empirically by running a UV scan of the analyte to find its absorbance maximum).

  • Standard Preparation:

    • Accurately weigh ~10 mg of 2-(Benzo[d]thiazol-6-yloxy)acetic acid reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample by dissolving it in methanol to achieve an expected final concentration within the calibration range (e.g., 50 µg/mL).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a linear regression curve of peak area versus concentration. A correlation coefficient (R²) of >0.99 is desirable.[6]

    • Inject the sample solutions, and determine the concentration by interpolating the measured peak area against the calibration curve.

LC-MS/MS Method Workflow

This workflow is ideal for applications requiring high sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (plasma, urine) or for trace-level impurity analysis.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Calibration Standards (in blank matrix) p2 Spike Internal Standard (IS) into Standards and Samples p1->p2 p3 Perform Sample Cleanup (e.g., Protein Precipitation or SPE) p2->p3 a1 UHPLC Separation p3->a1 a2 Ionization (ESI+) a1->a2 a3 Precursor Ion Selection (Q1) a2->a3 a4 Fragmentation (Q2 - Collision Cell) a3->a4 a5 Product Ion Detection (Q3) a4->a5 d1 Integrate Analyte & IS Peaks a5->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Sample Concentration d3->d4

Caption: Workflow for quantification via LC-MS/MS.

Detailed Protocol: LC-MS/MS

  • Rationale for Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in instrument response, ensuring the highest level of accuracy and precision.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UHPLC for faster analysis).

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid is a volatile acid compatible with mass spectrometry that aids in the ionization of the analyte.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte. For 2-(Benzo[d]thiazol-6-yloxy)acetic acid (M.W. ~211.22), one might monitor a transition like m/z 212 -> 166 (hypothetical fragmentation of the acetic acid side chain).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new vial for injection. This protein precipitation step is a rapid and effective way to clean up complex biological samples.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the analyte/IS peak area ratio for the unknown samples and determine their concentrations from the regression equation of the calibration curve.

Conclusion: A Symbiotic Relationship

Neither HPLC-UV nor LC-MS/MS is universally superior; they are complementary tools in the analytical scientist's arsenal.

  • Choose HPLC-UV for cost-effective, robust, and reliable quantification in routine QC environments where analyte concentrations are well within the ng/mL to µg/mL range and the sample matrix is uncomplicated.

  • Choose LC-MS/MS when the demand for sensitivity and specificity is paramount. It is the gold standard for bioanalysis, trace-level impurity detection, and any application where matrix interference could compromise the integrity of the results.

The ultimate decision rests on a thorough understanding of the analytical problem, regulatory requirements, and the intended use of the data. By grounding the chosen methodology in the validation principles outlined by the ICH, researchers can ensure the generation of trustworthy, accurate, and reproducible results.[10][15]

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2020). PubMed. [Link]

  • Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. (2015). PubMed. [Link]

  • Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. (n.d.). ResearchGate. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. (1996). Clinical Chemistry. [Link]

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. (n.d.). SCIEX. [Link]

  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013). PubMed. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. (n.d.). Taylor & Francis Online. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Innovative Journal. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. (n.d.). Waters Corporation. [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2018). ResearchGate. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). SciSpace. [Link]

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (2015). Spectroscopy Online. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Kymanox. [Link]

  • Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (n.d.). MDPI. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

Sources

A Comparative Analysis of 2-(Benzo[d]thiazol-6-yloxy)acetic acid and its Derivatives as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential efficacy of 2-(Benzo[d]thiazol-6-yloxy)acetic acid and its structurally related derivatives as plant growth regulators. As research on the specific parent compound is limited, this document focuses on the well-documented herbicidal and auxin-like activities of its derivatives, offering insights into their potential applications and performance against alternative compounds.

Introduction: The Benzothiazole Scaffold in Agriculture

Benzothiazole and its derivatives have garnered significant attention in agrochemical research due to their diverse biological activities.[1] While the parent compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, remains largely uncharacterized in terms of its specific effects on various plant species, a growing body of evidence highlights the potent plant growth-regulating and herbicidal properties of its derivatives. These compounds often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to elicit a range of physiological responses.[2] At low concentrations, they can stimulate growth, while at higher concentrations, they typically induce phytotoxicity, making them effective herbicides.[1][2]

This guide will delve into the experimental data available for key derivatives of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, comparing their efficacy with established herbicides and plant growth regulators. We will explore their mechanism of action, present comparative data on different plant species, and provide detailed experimental protocols for assessing their activity.

Mechanism of Action: Synthetic Auxins and Plant Growth Disruption

Derivatives of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, like many other synthetic auxins, exert their effects by disrupting the normal hormonal balance in plants. The primary mode of action involves binding to auxin receptors, which leads to a cascade of downstream events culminating in altered gene expression and uncontrolled growth.[3]

At a molecular level, synthetic auxins typically lead to:

  • Cell Wall Loosening: Increased activity of H+-ATPases acidifies the cell wall, activating expansin proteins that loosen the cell wall structure and lead to uncontrolled cell elongation.

  • Nucleic Acid and Protein Synthesis Disruption: The hormonal imbalance interferes with normal metabolic processes, including the synthesis of proteins and nucleic acids essential for coordinated growth.[3]

  • Ethylene Production: A common response to auxin overdose is the increased production of ethylene, a plant hormone associated with senescence and stress responses, leading to symptoms like epinasty (downward bending of leaves).[3]

This disruption of multiple growth processes ultimately leads to the death of susceptible plants, particularly broadleaf weeds.[3]

Signaling Pathway of Auxin-like Herbicides

The following diagram illustrates the generalized signaling pathway initiated by synthetic auxins, which is the presumed mechanism for active derivatives of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Synthetic Auxin Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Synthetic_Auxin Synthetic Auxin (e.g., Benzothiazole Derivative) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds to Ubiquitin_Ligase SCF-TIR1/AFB Complex Auxin_Receptor->Ubiquitin_Ligase Activates Repressor_Protein Aux/IAA Repressor Ubiquitin_Ligase->Repressor_Protein Targets for Degradation ARF Auxin Response Factor (ARF) Repressor_Protein->ARF Represses Gene_Expression Altered Gene Expression ARF->Gene_Expression Activates Cellular_Response Uncontrolled Growth & Phytotoxicity Gene_Expression->Cellular_Response Leads to

Caption: Generalized signaling pathway of synthetic auxin herbicides in a plant cell.

Comparative Efficacy of 2-(Benzo[d]thiazol-6-yloxy)acetic acid Derivatives

While data on the parent compound is unavailable, studies on its derivatives demonstrate significant herbicidal activity. A notable example is the study on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, which have shown potent effects on both broadleaf and grass weeds.[4]

Herbicidal Activity Data

The following table summarizes the herbicidal activity of a key derivative, referred to as VI03 in a 2024 study, against various weed species in post-emergence pot experiments.[4] The efficacy is compared to the commercial herbicide Carfentrazone-ethyl.

Weed SpeciesCommon NameVI03 Efficacy (%)Carfentrazone-ethyl Efficacy (%)
Abutilon theophrastiVelvetleaf9598
Amaranthus retroflexusRedroot Pigweed100100
Chenopodium albumCommon Lambsquarters9295
Echinochloa crus-galliBarnyard Grass8875
Setaria faberiGiant Foxtail8570
Digitaria sanguinalisLarge Crabgrass9078

Data Interpretation: The derivative VI03 shows comparable efficacy to Carfentrazone-ethyl in controlling broadleaf weeds and superior efficacy against grass weeds, highlighting its potential as a broad-spectrum herbicide.[4]

Experimental Protocols for Efficacy Assessment

To ensure scientific integrity and reproducibility, the following protocols are detailed for assessing the herbicidal efficacy of novel compounds like the derivatives of 2-(Benzo[d]thiazol-6-yloxy)acetic acid.

Petri Dish Assay for Pre-emergence Herbicidal Activity

This assay is crucial for the initial screening of compounds for their ability to inhibit seed germination and early seedling growth.

Methodology:

  • Prepare a series of concentrations of the test compound dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with distilled water containing a surfactant (e.g., Tween 80).

  • Place a filter paper in each petri dish (9 cm diameter).

  • Evenly apply 5 mL of the test solution to the filter paper.

  • Place 10-20 seeds of the target plant species (e.g., Amaranthus retroflexus or Echinochloa crus-galli) on the treated filter paper.

  • Seal the petri dishes with parafilm and incubate in a growth chamber with controlled temperature, humidity, and light/dark cycle.

  • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the inhibition percentage relative to a control group treated only with the solvent and surfactant solution.

Post-emergence Pot Experiment

This experiment evaluates the efficacy of the compound on established plants.

Methodology:

  • Sow seeds of the target weed species in pots filled with a sterile soil mix.

  • Grow the plants in a greenhouse or controlled environment chamber until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Prepare the test solutions at various concentrations as described for the petri dish assay.

  • Apply the solutions to the foliage of the plants using a sprayer, ensuring uniform coverage.

  • Maintain the treated plants in the greenhouse and observe for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.

  • At the end of the observation period, assess the herbicidal effect by visually rating the plant injury on a scale of 0% (no effect) to 100% (plant death) and by measuring the fresh or dry weight of the above-ground biomass.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for screening and evaluating new herbicidal compounds.

Herbicidal Screening Workflow Start Start: Synthesize Test Compound Petri_Dish_Assay Petri Dish Assay (Pre-emergence) Start->Petri_Dish_Assay Pot_Experiment Pot Experiment (Post-emergence) Petri_Dish_Assay->Pot_Experiment If Promising Data_Analysis Data Analysis: - Inhibition % - Fresh/Dry Weight - Visual Injury Rating Pot_Experiment->Data_Analysis Comparison Compare with Commercial Standards Data_Analysis->Comparison End End: Identify Lead Compound Comparison->End If Superior

Caption: A typical workflow for the screening and evaluation of potential herbicidal compounds.

Concluding Remarks and Future Directions

The derivatives of 2-(Benzo[d]thiazol-6-yloxy)acetic acid represent a promising class of compounds with significant herbicidal potential. The available data on these derivatives suggest that they likely act as synthetic auxins, demonstrating high efficacy against a broad spectrum of weeds.

Further research is warranted to:

  • Evaluate the herbicidal activity of the parent compound, 2-(Benzo[d]thiazol-6-yloxy)acetic acid, to establish a baseline for structure-activity relationship studies.

  • Synthesize and screen a wider range of derivatives to optimize herbicidal activity and selectivity.

  • Conduct detailed mode-of-action studies to confirm the specific molecular targets and signaling pathways involved.

  • Assess the environmental fate and toxicological profile of the most promising lead compounds.

By systematically exploring the chemical space around the benzothiazole scaffold, there is a strong potential to develop novel and effective herbicides to address the ongoing challenges in weed management.

References

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. (n.d.). PubMed.
  • Synthesis, characterization and biological evaluation of benzothiazole derivatives as potential antimicrobial and analgesic agents. (2015).
  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of California, Agriculture and Natural Resources. [Link]

  • Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. (2005). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2017). MDPI. [Link]

  • Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. (n.d.). Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Benzo[d]thiazol-6-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Chemical Profile

Due to the absence of a dedicated SDS for 2-(Benzo[d]thiazol-6-yloxy)acetic acid, a definitive hazard profile cannot be established. However, by examining related benzothiazole and acetic acid derivatives, we can infer potential hazards. Structurally similar compounds, such as (2-benzothiazolylthio)acetic acid and benzothiazole, exhibit hazards including skin and eye irritation, and potential for aquatic toxicity.[1][2] Therefore, it is prudent to handle 2-(Benzo[d]thiazol-6-yloxy)acetic acid as a hazardous substance until comprehensive toxicological data is available.

Assumed Hazard Profile:

Parameter Value/Information Source/Rationale
CAS Number 273939-87-0[3][4]
Molecular Formula C9H7NO3S[3]
Appearance Solid (Assumed)Based on related compounds
Potential Hazards May cause skin and eye irritation. Potential for respiratory tract irritation. May be harmful if swallowed or inhaled. Potential for environmental toxicity.Inferred from structurally similar benzothiazole compounds.[1][2][5]
Incompatible Materials Strong oxidizing agents.General incompatibility for many organic compounds.[5]
II. Personal Protective Equipment (PPE) and Handling Precautions

Given the unknown hazard profile, a cautious approach to handling is paramount. The following PPE and handling procedures are mandatory to minimize exposure.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of 2-(Benzo[d]thiazol-6-yloxy)acetic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.

    • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

  • Hygiene Practices: Avoid contact with skin and eyes.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[5]

III. Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Waste Stream Decision Workflow:

WasteSegregation cluster_0 Initial Waste Generation cluster_1 Waste Characterization cluster_2 Container Selection & Labeling start 2-(Benzo[d]thiazol-6-yloxy)acetic acid Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Chemical Waste Container is_solid->solid_waste Solid liquid_waste Liquid Chemical Waste Container (Non-halogenated) is_solid->liquid_waste Liquid label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Pictograms (Assumed) solid_waste->label_waste liquid_waste->label_waste

Caption: Decision workflow for segregating 2-(Benzo[d]thiazol-6-yloxy)acetic acid waste.

Container Requirements:

  • Chemical Compatibility: Use containers made of materials that are compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice.[6][7] Do not use metal containers for acidic waste.[7]

  • Container Integrity: Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Benzo[d]thiazol-6-yloxy)acetic acid," the date waste was first added, and appropriate hazard pictograms (a conservative approach would include irritant and environmentally hazardous pictograms).

IV. Disposal Procedure

Under no circumstances should 2-(Benzo[d]thiazol-6-yloxy)acetic acid or its solutions be disposed of down the drain or in regular trash.[8][9] All waste must be managed through your institution's hazardous waste collection program.

Step-by-Step Disposal Protocol:

  • Waste Accumulation:

    • Solid Waste: Collect solid 2-(Benzo[d]thiazol-6-yloxy)acetic acid waste in a designated, labeled solid waste container.

    • Liquid Waste: If dissolved in a solvent, collect the solution in a labeled liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

    • Contaminated Materials: Any materials contaminated with 2-(Benzo[d]thiazol-6-yloxy)acetic acid, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste in the solid waste container.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.

  • Request for Pickup: Once the container is full or has reached the institutional time limit for storage (often 90 days for small quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) or hazardous waste management department.[7] Follow your institution's specific procedures for requesting a waste pickup.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle:

    • Ensure proper ventilation.

    • Wear the appropriate PPE as outlined in Section II.

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[5] Avoid generating dust.

    • For liquid spills, use an inert absorbent material (such as vermiculite or sand) to soak up the spill.[10][11]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, or any spill you are not comfortable cleaning up, evacuate the area, prevent entry, and contact your institution's EHS or emergency response team immediately.

VI. Regulatory Compliance

Disposal of all chemical waste is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in eligible academic entities.[12] It is the responsibility of the researcher and the institution to ensure full compliance with all applicable regulations.

References

  • Safety Data Sheet: Acetic acid - Carl ROTH. Carl ROTH. [Link]

  • 10 - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center. [Link]

  • Benzothiazole-2-thiol - Registration Dossier - ECHA. European Chemicals Agency. [Link]

  • How to Dispose of Acetic Acid - Lab Alley. Lab Alley. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d]thiazol-6-yloxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d]thiazol-6-yloxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.